molecular formula C10H9N3S B390413 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile CAS No. 52505-57-4

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Numéro de catalogue: B390413
Numéro CAS: 52505-57-4
Poids moléculaire: 203.27g/mol
Clé InChI: JFSSJJOGTVVJJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (CAS 253326-34-0, Molecular Formula: C10H9N3S) is a versatile and high-value intermediate in medicinal chemistry and drug discovery research. The molecule features a planar thieno[2,3-b]pyridine ring system, which facilitates π-π stacking interactions in biological systems . This compound serves as a privileged scaffold for synthesizing diverse fused heterocycles with significant biological potential . Its primary research value lies in its role as a key precursor for developing novel antitumor agents and antimicrobial compounds . Studies utilize this intermediate to create molecular hybrids and heterodimers, such as phenothiazine conjugates, which are investigated for their multi-targeting anticancer activity . Furthermore, derivatives of 3-aminothieno[2,3-b]pyridine are explored as dual inhibitors of key enzymes in eicosanoid biosynthesis, specifically cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), presenting a promising profile for anti-inflammatory research . This product is intended for research applications as a building block and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-5-3-6(2)13-10-8(5)9(12)7(4-11)14-10/h3H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSSJJOGTVVJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966949
Record name 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52505-57-4
Record name 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile: Core Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of the heterocyclic compound 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile. This molecule is recognized as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly in the realms of oncology and infectious diseases. This document collates available data on its chemical and physical characteristics, a detailed experimental protocol for its synthesis, and an exploration of the biological activities associated with the broader thieno[2,3-b]pyridine scaffold.

Core Chemical and Physical Properties

While extensive experimental data for this specific molecule is not widely published, the following table summarizes its fundamental identifiers and structural information. Further experimental determination of properties such as melting point, solubility, and pKa is warranted for comprehensive characterization.

PropertyValueSource
CAS Number 52505-57-4[1][2]
Molecular Formula C₁₀H₉N₃S[3]
Molecular Weight 203.26 g/mol [3]
Crystal System Orthorhombic[4]
Space Group Pca2₁[4]
Unit Cell Dimensions a = 14.562(3) Å, b = 8.1252(16) Å, c = 16.211(3) Å[4]
Volume 1918.1(7) ų[4]
Z 8[4]

Synthesis Protocol

A reliable method for the synthesis of this compound has been reported, providing a clear pathway for its preparation in a laboratory setting.[4]

Experimental Protocol: Synthesis of this compound[5]

Materials:

  • 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione

  • Dimethylformamide (DMF)

  • 10% aqueous Potassium Hydroxide (KOH) solution

  • Chloroacetonitrile

  • Ethanol

Procedure:

  • A suspension of 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione (1.7 g, 10 mmol) is prepared in 20 ml of DMF.

  • To this suspension, 5.6 ml (10 mmol) of a 10% aqueous KOH solution is added, followed by the addition of chloroacetonitrile (0.8 g, 10 mmol) at room temperature.

  • The mixture is stirred for 10-15 minutes at room temperature.

  • A second portion of 10% aqueous KOH solution (5.6 ml, 10 mmol) is added, and the reaction mixture is heated to 358 K (85 °C) for 6 hours.

  • After heating, the reaction mixture is allowed to cool to room temperature.

  • The resulting precipitate is collected by filtration and washed with cold ethanol.

  • The crude product is then recrystallized from ethanol to yield a white solid of this compound.

Yield: 1.6 g (80%)

Biological Significance and Potential Mechanisms of Action

While specific biological studies on this compound are limited, the thieno[2,3-b]pyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities. This compound serves as a crucial building block for the development of novel therapeutic agents.[5][6]

Antitumor Potential

Thieno[2,3-b]pyridine derivatives have demonstrated significant potential as anticancer agents.[6][7] The proposed mechanisms of action for this class of compounds are multifaceted and appear to involve the modulation of several key cellular pathways.

Potential Signaling Pathways in Cancer (Hypothesized for the Thieno[2,3-b]pyridine Scaffold)

Antitumor_Mechanism cluster_targets Potential Molecular Targets cluster_effects Cellular Effects Thieno_Pyridine Thieno[2,3-b]pyridine Derivatives PLCg Phospholipase Cγ (PLCγ) Thieno_Pyridine->PLCg inhibition TDP1 Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Thieno_Pyridine->TDP1 inhibition CellCycleArrest G2/M Phase Cell Cycle Arrest PLCg->CellCycleArrest DNA_Repair_Inhibition Inhibition of DNA Repair TDP1->DNA_Repair_Inhibition Apoptosis Apoptosis CellCycleArrest->Apoptosis DNA_Repair_Inhibition->Apoptosis

Caption: Hypothesized antitumor mechanisms of the thieno[2,3-b]pyridine scaffold.

Antimicrobial Activity

The thieno[2,3-b]pyridine nucleus is also a constituent of molecules with promising antimicrobial properties.[6] The exact mechanisms are still under investigation but are thought to involve the disruption of essential bacterial processes. Further research is necessary to elucidate the specific targets and pathways for this class of compounds.

Conclusion and Future Directions

This compound is a synthetically accessible compound that holds significant promise as a scaffold for the development of novel pharmaceuticals. While the broader class of thieno[2,3-b]pyridines has demonstrated encouraging antitumor and antimicrobial activities, a detailed biological characterization of this specific molecule is currently lacking in the scientific literature.

Future research should focus on:

  • Comprehensive Physicochemical Profiling: Experimental determination of melting point, boiling point, solubility in various solvents, and pKa to create a complete physicochemical profile.

  • In Vitro Biological Evaluation: Screening of this compound against a panel of cancer cell lines and microbial strains to determine its specific activity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

The generation of such data will be invaluable for guiding the rational design and synthesis of new, more potent, and selective therapeutic agents based on this promising heterocyclic core.

References

An In-depth Technical Guide on the Crystal Structure of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the crystal structure of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, tailored for researchers, scientists, and drug development professionals. The document details the molecular and crystal structure, presents key crystallographic data in a structured format, and outlines the experimental protocols for its synthesis and crystallographic analysis.

Molecular and Crystal Structure

The molecule of the title compound, C₁₀H₉N₃S, is characterized by a thieno[2,3-b]pyridine ring system that is nearly planar.[1] The dihedral angle between the fused thiophene and pyridine rings is a mere 1.38 (4)°.[1] This planarity is a significant feature, influencing the crystal packing and potential intermolecular interactions.

In the crystal lattice, the molecules are organized into layers parallel to the ab plane. This arrangement is stabilized by a network of intermolecular interactions. Specifically, N—H⋯N hydrogen bonds and π⋯π stacking interactions are observed.[1] The π⋯π stacking involves adjacent pyridine and thiophene rings, with a centroid–centroid distance of 3.537 (3) Å, indicating a significant cohesive force within the crystal structure.[1]

The amine and nitrile groups, as well as the methyl carbons, show slight deviations from the mean plane of the dimethylthieno[2,3-b]pyridine ring system.[1] Thieno[2,3-b]pyridine derivatives are of significant interest due to their wide range of biological properties, and this compound serves as a key intermediate in the synthesis of new potential antitumor drugs.[1]

Quantitative Crystallographic Data

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details [1]

ParameterValue
Empirical FormulaC₁₀H₉N₃S
Formula Weight (Mᵣ)203.26
Crystal SystemOrthorhombic
Space GroupNot explicitly stated, but Orthorhombic
Unit Cell Dimensionsa = 14.562 (3) Åb = 8.1252 (16) Åc = 16.211 (3) Å
Volume (V)1918.1 (7) ų
Z8
Temperature (T)113 K
RadiationMo Kα
Absorption Coefficient (μ)0.30 mm⁻¹
Crystal Size0.26 × 0.25 × 0.20 mm
Reflections Collected16095
Independent Reflections2280
R_int0.038
R[F² > 2σ(F²)]0.037
wR(F²)0.101
Goodness-of-fit (S)1.04
Parameters137
Δρ_max0.33 e Å⁻³
Δρ_min-0.34 e Å⁻³

Experimental Protocols

The following sections detail the methodologies for the synthesis of the compound and the subsequent crystallographic analysis.

3.1. Synthesis of this compound [1]

  • A suspension of 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione (1.7 g, 10 mmol) was prepared in 20 ml of DMF.

  • To this suspension, a 10% aqueous KOH solution (5.6 ml, 10 mmol) was added, followed by the addition of chloroacetonitrile (0.8 g, 10 mmol) at room temperature.

  • After stirring for 10–15 minutes at room temperature, another portion of 10% aqueous KOH solution (5.6 ml, 10 mmol) was added.

  • The reaction mixture was then heated to 358 K for 6 hours.

  • After cooling to room temperature, the resulting precipitate was collected by filtration.

  • The collected solid was washed with cold ethanol and then recrystallized from ethanol to yield a white solid (1.6 g, 80% yield).

3.2. Crystallization and X-ray Crystallography [1]

  • Crystallization: Crystals suitable for X-ray analysis were obtained by the slow evaporation of a methanol/dichloromethane (1:2 v/v) solution.[1]

  • Data Collection: A Rigaku Saturn CCD area detector diffractometer was used for data collection.[1]

  • Data Processing and Structure Solution: The collected data was processed using the CrystalClear software suite for cell refinement and data reduction.[1] The crystal structure was solved using SHELXS97 and refined using SHELXL97.[1] Molecular graphics were generated using ORTEP-III, and the software PLATON was used to prepare material for publication.[1]

  • Refinement Details: The hydrogen atoms of the amino group were located in a difference map and refined freely. Other hydrogen atoms were treated by a mixture of independent and constrained refinement.[1]

Visualizations

The following diagram illustrates the experimental workflow from the synthesis of the compound to its crystallographic analysis.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Crystallography start Start: 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione step1 Add KOH and Chloroacetonitrile in DMF start->step1 step2 Stir at Room Temperature step1->step2 step3 Add second portion of KOH step2->step3 step4 Heat at 358 K for 6 hours step3->step4 step5 Cool, Filter, and Wash with Ethanol step4->step5 product Recrystallized Product (White Solid) step5->product cryst_step1 Dissolve in Methanol/Dichloromethane (1:2) product->cryst_step1 cryst_step2 Slow Evaporation cryst_step1->cryst_step2 crystals Single Crystals cryst_step2->crystals data_collection Data Collection (Rigaku Saturn CCD) crystals->data_collection data_processing Data Processing (CrystalClear) data_collection->data_processing structure_solution Structure Solution & Refinement (SHELXS97, SHELXL97) data_processing->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

References

An In-depth Technical Guide on 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

PropertyValueReference
Molecular Formula C₁₀H₉N₃S[2]
Molecular Weight 203.26 g/mol [2]
CAS Number 52505-57-4
Appearance White solid[2]

Synthesis Protocol

A documented method for the synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile is the Thorpe-Ziegler cyclization of an S-alkylated intermediate.[2]

Experimental Protocol:

To a suspension of 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione (1.7 g, 10 mmol) in 20 ml of dimethylformamide (DMF), a 10% aqueous potassium hydroxide solution (5.6 ml, 10 mmol) is added, followed by the addition of chloroacetonitrile (0.8 g, 10 mmol) at room temperature. After stirring for 10–15 minutes at room temperature, another portion of 10% aqueous potassium hydroxide solution (5.6 ml, 10 mmol) is added, and the mixture is heated to 358 K for 6 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and recrystallized from ethanol to yield the final product.[2]

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Workup cluster_product Final Product 4_6_dimethyl_3_cyanopyridine_2_1H_thione 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione Step1 1. Add KOH (10 mmol) and Chloroacetonitrile (10 mmol) to starting material in DMF at room temperature. Stir for 10-15 min. 4_6_dimethyl_3_cyanopyridine_2_1H_thione->Step1 Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Step1 KOH_aq 10% aq. KOH KOH_aq->Step1 DMF DMF (Solvent) DMF->Step1 Step2 2. Add second portion of KOH (10 mmol). Step1->Step2 Step3 3. Heat mixture to 358 K for 6 hours. Step2->Step3 Step4 4. Cool to room temperature. Step3->Step4 Filtration Collect precipitate by filtration. Step4->Filtration Washing Wash with cold ethanol. Filtration->Washing Recrystallization Recrystallize from ethanol. Washing->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Direct experimental spectroscopic data for this compound is not available in the reviewed literature. The following tables provide an estimation of expected spectroscopic characteristics based on general knowledge of similar thieno[2,3-b]pyridine derivatives.[3] These values should be confirmed by experimental analysis.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0Singlet1HH5-pyridine
~5.5-6.5Broad Singlet2H-NH₂
~2.5Singlet3HC6-CH₃
~2.4Singlet3HC4-CH₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~160C7a
~158C4
~150C6
~145C3a
~118C5
~115CN
~108C2
~90C3
~20C6-CH₃
~18C4-CH₃

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretch (amino group)
2220-2260C≡N stretch (nitrile)
1600-1450C=C and C=N stretch (aromatic rings)
1300-1000C-N stretch

Mass Spectrometry (MS) Data

m/zInterpretation
203.06[M]⁺ (Molecular Ion)

Crystallographic Data

The crystal structure of this compound has been determined, revealing an almost planar molecule.[2]

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a 14.562(3) Å
b 8.1252(16) Å
c 16.211(3) Å
V 1918.1(7) ų
Z 8

In the crystal packing, molecules are linked into layers by intermolecular N—H···N hydrogen bonds and π···π stacking interactions.[2]

Logical_Relationship Key Information for this compound Compound This compound Synthesis Synthesis Protocol Compound->Synthesis Spectroscopy Spectroscopic Data (Predicted) Compound->Spectroscopy Crystallography Crystallographic Data Compound->Crystallography Properties Molecular Properties Compound->Properties Applications Potential Applications (Antitumor, Antimicrobial) Compound->Applications

Caption: Relationship between the available data for the target compound.

References

The Biological Significance of Thieno[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse pharmacological activities, mechanisms of action, and therapeutic potential of the thieno[2,3-b]pyridine scaffold.

The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] These compounds have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, making them promising candidates for the development of novel therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the biological significance of thieno[2,3-b]pyridine derivatives, with a focus on their mechanisms of action, quantitative structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity

Thieno[2,3-b]pyridine derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[4][5] Their anticancer effects are often attributed to the inhibition of key enzymes and signaling pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action

Several molecular targets have been identified for the anticancer activity of thieno[2,3-b]pyridine derivatives, including:

  • Phosphoinositide-Specific Phospholipase C (PI-PLC): A number of thieno[2,3-b]pyridine derivatives have been identified as inhibitors of PI-PLC, an enzyme that plays a crucial role in intracellular signaling pathways that regulate cell growth and proliferation.[4][5] By inhibiting PI-PLC, these compounds can disrupt cancer cell signaling and induce apoptosis.

  • Tyrosyl-DNA Phosphodiesterase 1 (TDP1): Some thieno[2,3-b]pyridines have been shown to inhibit TDP1, a DNA repair enzyme.[6] Inhibition of TDP1 can enhance the efficacy of topoisomerase I inhibitors, a class of chemotherapy drugs, by preventing the repair of DNA damage in cancer cells.[6]

  • Pim-1 Kinase: This serine/threonine kinase is overexpressed in various cancers and is involved in cell survival and proliferation.[7][8] Certain thieno[2,3-b]pyridine derivatives have been developed as Pim-1 kinase inhibitors, demonstrating potential as targeted cancer therapies.[7][8]

  • DRAK2 Kinase: Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2) is another serine/threonine kinase implicated in apoptosis. Novel thieno[2,3-b]pyridine derivatives have been discovered as potent inhibitors of DRAK2, suggesting their potential in modulating apoptotic pathways in cancer.[9]

Quantitative Data on Anticancer Activity

The anticancer potency of various thieno[2,3-b]pyridine derivatives has been quantified using in vitro cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values for selected compounds against different cancer cell lines.

Compound SeriesTarget Cell LineActivity (IC50/GI50 in µM)Reference
5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamidesMDA-MD-435 (Melanoma)GI50: 0.023[4]
5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamidesMDA-MB-468 (Breast Cancer)GI50: 0.046[4]
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideMDA-MB-231 (Breast Cancer)IC50: 2.082[5]
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideMCF-7 (Breast Cancer)IC50: 2.053[5]
5-bromo-thieno[2,3-b]pyridine (Compound 3c)Pim-1 KinaseIC50: 35.7[7]
5-bromo-thieno[2,3-b]pyridine (Compound 5b)Pim-1 KinaseIC50: 12.71[7]
Thieno[2,3-b]pyridine derivativeDRAK2 KinaseIC50: 0.82[9]

Anti-inflammatory Activity

Thieno[2,3-b]pyridine derivatives have also demonstrated significant anti-inflammatory properties.[10] Their mechanism of action in this context often involves the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action

The anti-inflammatory effects of these compounds are linked to the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[10] These enzymes are responsible for the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. By dually inhibiting COX and 5-LOX, thieno[2,3-b]pyridine derivatives can effectively reduce inflammation.

In Vivo Anti-inflammatory Assay Data

The anti-inflammatory potency of thieno[2,3-b]pyridine derivatives has been evaluated in vivo using the carrageenan-induced rat paw edema model. The table below presents the percentage inhibition of edema for selected compounds compared to a standard anti-inflammatory drug.

CompoundDose (mg/kg)Inhibition of Edema (%)Reference
Thienopyridine derivative AZ0235High (2.5 times more effective than nimesulide)
Ibuprofen (Reference)--[10]

Antimicrobial Activity

A number of thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens.[3]

Mechanism of Action

The antimicrobial mechanism of action for many thieno[2,3-b]pyridine derivatives is still under investigation, but some studies suggest that they may act by inhibiting essential microbial enzymes, such as DNA gyrase.[3]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Thienopyridine-thiazole hybrid 8S. aureus18.9 ± 0.63[3]
Thienopyridine-thiazole hybrid 9S. aureus24.3 ± 0.74[3]
Thienopyridine-thiazole hybrid 10S. aureus21.2 ± 0.69[3]
Thienopyridine-thiazole hybrid 8E. coli14.2 ± 0.41[3]
Thienopyridine-thiazole hybrid 9E. coli19.5 ± 0.64[3]
Thienopyridine-thiazole hybrid 10E. coli16.8 ± 0.55[3]
Thienopyridine-thiazole hybrid 8C. albicans19.2 ± 0.58[3]
Thienopyridine-thiazole hybrid 9C. albicans23.4 ± 0.65[3]
Thienopyridine-thiazole hybrid 10C. albicans20.7 ± 0.61[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

PI_PLC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PI-PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Cellular_Response Cellular Response PKC->Cellular_Response IP3R IP3 Receptor IP3->IP3R Ca2 Ca2+ IP3R->Ca2 Release Ca2->Cellular_Response Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR

Caption: PI-PLC Signaling Pathway.

TDP1_DNA_Repair_Pathway Top1cc Topoisomerase I-DNA Covalent Complex (Top1cc) TDP1 TDP1 Top1cc->TDP1 Hydrolysis of 3'-phosphotyrosyl bond XRCC1 XRCC1 TDP1->XRCC1 DNA_Ligase DNA Ligase IIIα Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA PNKP PNKP XRCC1->PNKP PNKP->DNA_Ligase Thieno_Pyridine Thieno[2,3-b]pyridine Derivative Thieno_Pyridine->TDP1 Inhibition

Caption: TDP1 DNA Repair Pathway Inhibition.

Pim1_Kinase_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation Pim1 Pim-1 Kinase STAT->Pim1 Upregulation BAD BAD Pim1->BAD Phosphorylation (Inhibition) p27 p27 Pim1->p27 Phosphorylation (Inhibition) Apoptosis Apoptosis BAD->Apoptosis Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Thieno_Pyridine Thieno[2,3-b]pyridine Derivative Thieno_Pyridine->Pim1 Inhibition

Caption: Pim-1 Kinase Signaling Pathway.

DRAK2_Signaling_Pathway Stress_Signal Cellular Stress DRAK2 DRAK2 Stress_Signal->DRAK2 Activation Apoptotic_Substrates Apoptotic Substrates DRAK2->Apoptotic_Substrates Phosphorylation Apoptosis Apoptosis Apoptotic_Substrates->Apoptosis Thieno_Pyridine Thieno[2,3-b]pyridine Derivative Thieno_Pyridine->DRAK2 Inhibition

Caption: DRAK2 Pro-Apoptotic Signaling.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_compound Add Thieno[2,3-b]pyridine derivatives at various concentrations seed_cells->add_compound incubate1 Incubate for 24-72 hours add_compound->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize measure_absorbance Measure absorbance at ~570 nm solubilize->measure_absorbance analyze Calculate cell viability and IC50 values measure_absorbance->analyze end End analyze->end

Caption: MTT Assay Experimental Workflow.

Experimental Protocols

Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides

This protocol describes a general method for the synthesis of a key class of thieno[2,3-b]pyridine derivatives.

Materials:

  • Appropriately substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile

  • N-aryl-2-chloroacetamide

  • 10% aqueous Potassium Hydroxide (KOH) solution

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a mixture of the 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) and 10% aqueous KOH solution (1 equivalent) in DMF, add the corresponding N-aryl-2-chloroacetamide (1 equivalent).

  • Stir the resulting mixture for 30-40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.

  • Add another portion of 10% aqueous KOH solution (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for an additional 1-2 hours.

  • Pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.[11][12]

In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Thieno[2,3-b]pyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The following day, treat the cells with serial dilutions of the thieno[2,3-b]pyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[2][10]

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., Pim-1, DRAK2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Thieno[2,3-b]pyridine derivatives

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader (luminescence or fluorescence)

Procedure:

  • Prepare serial dilutions of the thieno[2,3-b]pyridine derivatives in the appropriate assay buffer.

  • In a microplate, add the kinase, the test compound, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a stop solution or by the addition of the detection reagent.

  • Add the detection reagent, which measures the amount of ADP produced (an indicator of kinase activity) or the amount of phosphorylated substrate.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[13][14]

Carrageenan-Induced Paw Edema Assay

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in sterile saline)

  • Thieno[2,3-b]pyridine derivatives (formulated for administration, e.g., in a vehicle like 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Administer the thieno[2,3-b]pyridine derivative or the positive control drug to the animals via a suitable route (e.g., oral gavage or intraperitoneal injection). A control group receives only the vehicle.

  • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The degree of edema is calculated as the difference in paw volume or thickness before and after the carrageenan injection.

  • The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.[15][16][17]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Thieno[2,3-b]pyridine derivatives

  • Positive control antibiotic or antifungal drug

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate growth medium.

  • In a 96-well plate, prepare two-fold serial dilutions of the thieno[2,3-b]pyridine derivative in the growth medium.

  • Inoculate each well with the standardized microbial suspension. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity (growth) or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.[18][19][20]

Conclusion

Thieno[2,3-b]pyridine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their diverse mechanisms of action, underscores their potential for the development of novel therapeutics. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important heterocyclic scaffold. Continued investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of novel molecular targets will be crucial in translating the promise of thieno[2,3-b]pyridine derivatives into clinically effective drugs.

References

Unlocking the Antitumor Potential of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant antitumor potential. While 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile is primarily a key intermediate in the synthesis of more complex and biologically active molecules, its derivatives have shown considerable promise as anticancer agents. This technical guide provides a comprehensive overview of the synthesis, in vitro and in vivo antitumor activities, and putative mechanisms of action of compounds derived from this core structure. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided, alongside quantitative data and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this promising area of oncology.

Introduction

Thieno[2,3-b]pyridine derivatives have garnered significant attention in the field of oncology due to their structural similarity to purines and their ability to interact with a variety of biological targets implicated in cancer progression. The core scaffold serves as a versatile platform for the development of potent and selective anticancer agents. The subject of this guide, this compound, is a crucial building block for accessing a diverse library of thieno[2,3-b]pyridine derivatives with demonstrable antitumor activity. This document will delve into the synthesis of this key intermediate and its subsequent elaboration into compounds with therapeutic potential, summarizing the available quantitative data and outlining the experimental methodologies for their biological evaluation.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound is a critical first step in the exploration of this chemical space. The following section details the synthetic protocol for the core intermediate and provides a general overview of its conversion to the corresponding carboxamide, a common and often more biologically active analogue.

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described in the crystallographic study of the title compound[1].

Materials:

  • 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione

  • Dimethylformamide (DMF)

  • 10% aqueous Potassium Hydroxide (KOH) solution

  • Chloroacetonitrile

  • Ethanol

Procedure:

  • Suspend 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione (1.7 g, 10 mmol) in DMF (20 ml).

  • Add a 10% aqueous KOH solution (5.6 ml, 10 mmol) to the suspension.

  • Add chloroacetonitrile (0.8 g, 10 mmol) at room temperature.

  • Stir the mixture for 10–15 minutes at room temperature.

  • Add another portion of 10% aqueous KOH solution (5.6 ml, 10 mmol).

  • Heat the mixture to 358 K (85 °C) for 6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitate by filtration.

  • Wash the precipitate with cold ethanol.

  • Recrystallize the crude product from ethanol to yield this compound as a white solid (1.6 g, 80% yield)[1].

Synthesis Workflow

The following diagram illustrates the synthetic pathway to this compound and its potential conversion to other derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Core Intermediate cluster_derivatization Derivatization 4_6_dimethyl_3_cyanopyridine_2_thione 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione reaction_conditions DMF, KOH (aq) Room Temp -> 85°C 4_6_dimethyl_3_cyanopyridine_2_thione->reaction_conditions chloroacetonitrile Chloroacetonitrile chloroacetonitrile->reaction_conditions target_compound This compound reaction_conditions->target_compound hydrolysis Hydrolysis target_compound->hydrolysis other_derivatives Other Bioactive Derivatives target_compound->other_derivatives Further Reactions carboxamide 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide hydrolysis->carboxamide

Caption: Synthetic workflow for the core intermediate and its derivatives.

Quantitative Antitumor Activity

Table 1: In Vitro Cytotoxicity of Thieno[2,3-b]pyridine Derivatives against Various Cancer Cell Lines

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Thieno[2,3-b]pyridine Derivative 1 T24 (Bladder Cancer)0.26 (converted from 0.5987 µg/mL)[2]
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno [2,3-b]pyridine-2-carboxamide MDA-MB-231 (Breast Cancer)2.082 (48h)[3]
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno [2,3-b]pyridine-2-carboxamide MCF-7 (Breast Cancer)2.053 (48h)[3]
Thieno[2,3-c]pyridine Derivative 6i HSC3 (Head and Neck Cancer)10.8[4][5][6]
Thieno[2,3-c]pyridine Derivative 6i T47D (Breast Cancer)11.7[4][5][6]
Thieno[2,3-c]pyridine Derivative 6i RKO (Colorectal Cancer)12.4[4][5][6]
Pyridothienopyrimidine 3a HepG-2 (Liver Cancer)1.17[7]
Pyridothienopyrimidine 3a MCF-7 (Breast Cancer)2.51[7]
Pyridothienopyrimidine 5a HepG-2 (Liver Cancer)1.83[7]
Pyridothienopyrimidine 5a MCF-7 (Breast Cancer)2.79[7]
Pyridothienopyrimidine 9b HepG-2 (Liver Cancer)2.15[7]
Pyridothienopyrimidine 9b MCF-7 (Breast Cancer)1.94[7]

Putative Mechanisms of Action and Signaling Pathways

Research into the antitumor mechanisms of thieno[2,3-b]pyridine derivatives has revealed several potential molecular targets and signaling pathways. These include the inhibition of key enzymes involved in cell proliferation and survival, as well as the disruption of cytoskeletal dynamics.

EGFR Kinase Inhibition

Several pyridothienopyrimidine derivatives, which can be synthesized from the 3-aminothieno[2,3-b]pyridine core, have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase. Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. Inhibition of EGFR kinase activity blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting proliferation and inducing apoptosis.

EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Thieno_pyridine Thieno[2,3-b]pyridine Derivative Thieno_pyridine->EGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition

Caption: EGFR signaling pathway and inhibition by thieno[2,3-b]pyridine derivatives.
Tubulin Polymerization Inhibition

Certain thieno[2,3-b]pyridine derivatives have been identified as inhibitors of tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. By binding to tubulin and disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptosis.

Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Mitotic_spindle Mitotic Spindle Formation Microtubules->Mitotic_spindle Thieno_pyridine Thieno[2,3-b]pyridine Derivative Thieno_pyridine->Tubulin_dimers Binds to Thieno_pyridine->Microtubules Inhibits Polymerization Cell_cycle_arrest G2/M Phase Arrest Mitotic_spindle->Cell_cycle_arrest Disruption leads to Cell_Division Cell_Division Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

References

Unveiling the Antimicrobial Potential of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The inherent structural features of this scaffold allow for diverse functionalization, making it an attractive starting point for the development of novel therapeutic agents. This technical guide focuses on 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile , a key intermediate in the synthesis of more complex thieno[2,3-b]pyridine derivatives. While direct antimicrobial screening data for this specific intermediate is not extensively documented in publicly available literature, its structural analogs have demonstrated significant antimicrobial activity. This guide provides a comprehensive overview of the antimicrobial potential of the thieno[2,3-b]pyridine class of compounds, detailed experimental protocols for assessing the antimicrobial and cytotoxic activity of the title compound, and visualizations of the experimental workflows.

Antimicrobial Activity of Structurally Related Thieno[2,3-b]pyridine Derivatives

While this compound is primarily recognized as a synthetic intermediate, the antimicrobial activity of its derivatives underscores the potential of this chemical class. The following tables summarize the in vitro antimicrobial activity of various thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives, which are synthesized from 3-aminothieno[2,3-b]pyridine precursors.

Data Presentation

Table 1: Antibacterial Activity of Pyridothienopyrimidine Derivatives

Compound IDTest MicroorganismGram StainMIC (µg/mL)Reference
2a Staphylococcus aureus 25923Positive31.25[1]
Bacillus cereus 33018Positive62.5[1]
Bacillus subtilis 6633Positive62.5[1]
Escherichia coli 8739Negative15.63[1]
Salmonella typhimurium 14028Negative15.63[1]
Pseudomonas aeruginosa 27853Negative31.25[1]
3a Staphylococcus aureus 25923Positive15.63[1]
Bacillus cereus 33018Positive31.25[1]
Bacillus subtilis 6633Positive31.25[1]
Escherichia coli 8739Negative7.81[1]
Salmonella typhimurium 14028Negative7.81[1]
Pseudomonas aeruginosa 27853Negative15.63[1]
4a Staphylococcus aureus 25923Positive15.63[1]
Bacillus cereus 33018Positive31.25[1]
Bacillus subtilis 6633Positive15.63[1]
Escherichia coli 8739Negative7.81[1]
Salmonella typhimurium 14028Negative7.81[1]
Pseudomonas aeruginosa 27853Negative15.63[1]
Amoxicillin Staphylococcus aureus 25923Positive7.81[1]
Bacillus cereus 33018Positive7.81[1]
Bacillus subtilis 6633Positive7.81[1]
Escherichia coli 8739Negative7.81[1]
Salmonella typhimurium 14028Negative7.81[1]
Pseudomonas aeruginosa 27853Negative15.63[1]

Table 2: Antibacterial and Antifungal Activity of Pyridothienopyrimidine Derivatives

Compound IDTest MicroorganismTypeMIC (µg/mL)Reference
3a Staphylococcus aureus 25923Bacterium8[2]
Bacillus subtilis 6633Bacterium4[2]
Bacillus cereus 33018Bacterium4[2]
Escherichia coli 8739Bacterium8[2]
Salmonella typhimurium 14028Bacterium16[2]
Candida albicans 10231Fungus8[2]
Candida tropicalis 750Fungus16[2]
Saccharomyces cerevisiaeFungus16[2]
Aspergillus flavusFungus32[2]
Aspergillus niger EM77Fungus64[2]
5a Staphylococcus aureus 25923Bacterium32[2]
Bacillus subtilis 6633Bacterium8[2]
Bacillus cereus 33018Bacterium8[2]
Escherichia coli 8739Bacterium16[2]
Salmonella typhimurium 14028Bacterium16[2]
Candida albicans 10231Fungus8[2]
Candida tropicalis 750Fungus8[2]
Saccharomyces cerevisiaeFungus16[2]
Aspergillus flavusFungus32[2]
Aspergillus niger EM77Fungus32[2]
Amoxicillin Staphylococcus aureus 25923Bacterium8[2]
Bacillus subtilis 6633Bacterium4[2]
Bacillus cereus 33018Bacterium4[2]
Escherichia coli 8739Bacterium8[2]
Salmonella typhimurium 14028Bacterium16[2]
Clotrimazole Candida albicans 10231Fungus8[2]
Candida tropicalis 750Fungus8[2]
Saccharomyces cerevisiaeFungus16[2]
Aspergillus flavusFungus32[2]
Aspergillus niger EM77Fungus32[2]

Table 3: Antitubercular Activity and Cytotoxicity of 3-Aminothieno[2,3-b]pyridine-2-carboxamide Derivatives

Compound IDM. tuberculosis IC90 (µM)HepG2 IC50 (µM)Selectivity Index (SI)Reference
4i 41> 100> 2.4[3]
4k 1.13633[3]
11m > 100> 100-[3]
11n > 10027-[3]
17af 1.21915.8[4]

Experimental Protocols

To facilitate further research and a direct evaluation of this compound, this section provides detailed methodologies for key in vitro assays.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

Materials:

  • Test compound (this compound)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (bacterial or fungal strains)

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Sterile diluent (e.g., DMSO, water)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh agar plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This creates a range of compound concentrations.

    • Repeat for the positive control antibiotic in a separate row.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, except for the sterility control wells (broth only).

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no antimicrobial agent.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Positive Control: Wells with a known antibiotic to ensure the assay is working correctly.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the agent.

Materials:

  • Test compound

  • Sterile paper disks (6 mm diameter)

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Microbial cultures

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator

Procedure:

  • Preparation of Antimicrobial Disks:

    • Prepare a stock solution of the test compound.

    • Aseptically apply a known volume and concentration of the compound solution onto sterile paper disks.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a microbial suspension in sterile saline with a turbidity matching the 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a uniform lawn of growth.

  • Application of Disks:

    • Using sterile forceps, place the prepared antimicrobial disks onto the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Include a positive control disk with a standard antibiotic and a negative control disk with the solvent alone.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.

    • The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Mammalian cell line (e.g., NIH-3T3, Vero cells)

  • Sterile 96-well cell culture plates

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Compound Stock Solution serial_dilute Perform 2-fold Serial Dilution prep_compound->serial_dilute prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Add 100 µL Inoculum to each well prep_inoculum->inoculate add_broth Add 100 µL Broth to 96-well Plate add_broth->serial_dilute serial_dilute->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Determine MIC (Visually or OD600) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_disks Prepare Antimicrobial Disks place_disks Place Disks on Inoculated Agar prep_disks->place_disks prep_inoculum Prepare Inoculum (0.5 McFarland) inoculate_plate Inoculate Agar Plate with Swab prep_inoculum->inoculate_plate prep_plate Prepare Agar Plate prep_plate->inoculate_plate inoculate_plate->place_disks incubate Incubate Plate (e.g., 37°C, 18-24h) place_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the Disk Diffusion Assay.

MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h for Attachment seed_cells->incubate_24h treat_cells Treat Cells with Compound Dilutions incubate_24h->treat_cells incubate_treat Incubate (24-72h) treat_cells->incubate_treat add_mtt Add MTT Reagent (Incubate 3-4h) incubate_treat->add_mtt solubilize Solubilize Formazan Crystals (e.g., DMSO) add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

While this compound serves as a valuable building block in synthetic chemistry, its own antimicrobial profile remains to be fully elucidated. The significant antimicrobial activities exhibited by its derivatives, particularly against a range of Gram-positive and Gram-negative bacteria as well as fungi, strongly suggest that the thieno[2,3-b]pyridine scaffold is a promising foundation for the development of new anti-infective agents. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation of the antimicrobial and cytotoxic properties of this compound and its future analogs. Further investigation into this compound and its derivatives is warranted and could lead to the discovery of novel and potent antimicrobial drugs.

References

Technical Guide on CAS Number 52505-57-4 and Related Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Part 1: 3-Amino-4,6-dimethyl-thieno[2,3-b]pyridine-2-carbonitrile (CAS 52505-57-4)

This section details the properties and uses of the compound officially associated with CAS number 52505-57-4.

Chemical Properties and Structure

3-Amino-4,6-dimethyl-thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] The molecule's planar structure facilitates potential π-π stacking interactions with biological targets.[3]

Table 1: Physicochemical Properties of CAS 52505-57-4

PropertyValueSource
CAS Number 52505-57-4[4][5][6]
Molecular Formula C₁₀H₉N₃S[1]
Molecular Weight 203.27 g/mol
IUPAC Name 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
Physical Form Solid
Purity ≥95% (typical commercial)
InChI Key JFSSJJOGTVVJJC-UHFFFAOYSA-N
Synthesis

The synthesis of this compound is well-documented, often starting from 4,6-dimethyl-3-cyanopyridine-2(1H)-thione.

  • Materials:

    • 4,6-dimethyl-3-cyanopyridine-2(1H)-thione (1.7 g, 10 mmol)

    • Dimethylformamide (DMF) (20 ml)

    • 10% aqueous Potassium Hydroxide (KOH) solution

    • Chloroacetonitrile (0.8 g, 10 mmol)

    • Ethanol

  • Procedure:

    • Suspend 4,6-dimethyl-3-cyanopyridine-2(1H)-thione (10 mmol) in DMF (20 ml).

    • Add 10% aqueous KOH solution (5.6 ml, 10 mmol) to the suspension.

    • Add chloroacetonitrile (10 mmol) at room temperature.

    • Stir the mixture for 10-15 minutes at room temperature.

    • Add a second portion of 10% aqueous KOH solution (5.6 ml, 10 mmol).

    • Heat the reaction mixture to 358 K (85 °C) for 6 hours.

    • Allow the mixture to cool to room temperature.

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with cold ethanol.

    • Recrystallize the product from ethanol to yield a white solid.

  • Yield: Approximately 80% (1.6 g).

G A 4,6-dimethyl-3-cyanopyridine-2(1H)-thione E Reaction Mixture @ RT A->E B Chloroacetonitrile B->E C KOH (aq) C->E D DMF (Solvent) D->E F Reaction @ 85°C for 6h E->F G Precipitation & Filtration F->G H Recrystallization (Ethanol) G->H I Final Product (CAS 52505-57-4) H->I

Caption: Synthesis workflow for 3-Amino-4,6-dimethyl-thieno[2,3-b]pyridine-2-carbonitrile.

Biological Activity and Uses in Drug Development

The thieno[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities.[2][7]

  • Antitumor Potential: This compound is a key intermediate in the synthesis of novel potential antitumor drugs.[1] The broader class of thieno[2,3-b]pyridines has been investigated for anticancer properties.[7]

  • Anti-mycobacterial Activity: While the specific compound (52505-57-4) itself was not highly active, structural analogs with modifications at the 4- and 6-positions of the thieno[2,3-b]pyridine core have shown potent activity against Mycobacterium tuberculosis.[8] This highlights the core scaffold's utility as a starting point for developing new antitubercular agents.

  • Adenosine Receptor Ligands: Thieno[2,3-b]pyridine derivatives have been designed and evaluated as ligands for adenosine A₁ receptors, which are implicated in neurological conditions like epilepsy.[2]

  • Other Activities: The thieno[2,3-b]pyridine class has also been associated with anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties.[2][7]

Part 2: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5) - A Key Intermediate for Cilostazol

While information on "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione" is scarce, the closely related tetrazole analog is a critical intermediate in the synthesis of the pharmaceutical agent Cilostazol.

Chemical Properties and Structure

This compound serves as a versatile building block, with the chlorobutyl group acting as a reactive handle for subsequent synthetic steps.

Table 2: Physicochemical Properties of CAS 73963-42-5

PropertyValueSource
CAS Number 73963-42-5[9][10]
Molecular Formula C₁₁H₁₉ClN₄[9][11]
Molecular Weight 242.75 g/mol [9][10][11]
IUPAC Name 5-(4-chlorobutyl)-1-cyclohexyltetrazole[10]
Physical Form White to off-white solid[9][11]
Melting Point 49-52 °C[9][11]
Storage Temperature 2-8 °C, sealed in dry conditions[9][11]
Role in Drug Development: Synthesis of Cilostazol

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a crucial intermediate in the industrial synthesis of Cilostazol .[11] Cilostazol is a phosphodiesterase III A (PDE3A) inhibitor used to treat intermittent claudication.[11][12] It possesses antithrombotic, vasodilatory, and cardiotonic properties.[11][13] The synthesis involves the reaction of this intermediate with 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.

G cluster_0 Key Intermediates A 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5) C Nucleophilic Substitution Reaction A->C B 6-hydroxy-3,4-dihydroquinolin-2(1H)-one B->C D Cilostazol (PDE3A Inhibitor) C->D

Caption: Role of the tetrazole intermediate in the synthesis of Cilostazol.

Synthesis

The synthesis of the tetrazole intermediate typically starts from N-cyclohexyl-5-chloropentanamide.

  • Materials:

    • N-(5-chloropentanoyl)cyclohexylamine (12.8 g) or N-cyclohexyl-5-chloropentanamide (4.36 g)

    • Phosphorus pentachloride (PCl₅) (15.9 g or 4.4 g)

    • Trimethylsilyl azide (9.8 g) or Hydrazoic acid

    • Toluene or Benzene (solvent)

    • Water

  • Procedure (using Trimethylsilyl azide): [14]

    • Mix phosphorus pentachloride (15.9 g) and N-(5-chloropentanoyl)cyclohexylamine (12.8 g) in toluene (120 g) at room temperature.

    • Stir the mixture for approximately 3 hours.

    • Add trimethylsilyl azide (9.8 g) to the reaction mixture.

    • Keep the mixture at room temperature for about 16 hours.

    • After the reaction is complete, add water (50 g).

    • Separate the organic phase from the aqueous phase.

    • Wash the organic phase with water (40 g).

    • Evaporate the toluene completely under vacuum at 45-50 °C.

    • The final product, 1-cyclohexyl-5-(4-chlorobutyl)tetrazole, is obtained.

  • Yield: Approximately 93% (13.3 g).

References

In-Depth Technical Guide: N'-phenyl-1,3-thiazole-4-carboximidamide (C10H9N3S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N'-phenyl-1,3-thiazole-4-carboximidamide, a heterocyclic compound with the molecular formula C10H9N3S. This document consolidates available data on its molecular weight and structure, outlines detailed experimental protocols for its synthesis and characterization, and explores the known biological activities of the broader class of thiazole derivatives, suggesting potential avenues for future research into this specific molecule.

Introduction

N'-phenyl-1,3-thiazole-4-carboximidamide belongs to the chemical class of thiazole carboximidamides. The thiazole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of biological activities. Thiazole derivatives have demonstrated potential as anticancer, antimicrobial, and antioxidant agents. The incorporation of a carboximidamide functional group, a bioisostere of the more common carboxamide, can significantly influence the molecule's physicochemical properties and biological target interactions. This guide aims to provide a detailed resource for researchers interested in the synthesis, characterization, and biological evaluation of N'-phenyl-1,3-thiazole-4-carboximidamide and its analogs.

Molecular Properties and Characterization

A thorough understanding of the physicochemical properties of N'-phenyl-1,3-thiazole-4-carboximidamide is essential for its study and application.

Molecular Formula and Weight

The key quantitative data for N'-phenyl-1,3-thiazole-4-carboximidamide are summarized in the table below.

PropertyValueReference
Molecular Formula C10H9N3S
Monoisotopic Mass 203.05171 Da[1]
SMILES C1=CC=C(C=C1)N=C(C2=CSC=N2)N[1]
InChI InChI=1S/C10H9N3S/c11-10(9-6-14-7-12-9)13-8-4-2-1-3-5-8/h1-7H,(H2,11,13)[1]
InChIKey HRWBQLWDZDPSPP-UHFFFAOYSA-N[1]
Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the arrangement of protons and carbon atoms, respectively, within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of key functional groups, such as N-H, C=N, and C-S bonds, characteristic of the thiazole and carboximidamide moieties.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of N'-phenyl-1,3-thiazole-4-carboximidamide is not explicitly published, a general synthetic strategy can be proposed based on established methods for creating similar thiazole derivatives. The following represents a plausible multi-step synthesis.

General Synthetic Approach: Hantzsch Thiazole Synthesis and Amidation

A common and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This can be followed by a coupling reaction to introduce the phenylcarboximidamide moiety.

Synthesis_Workflow Start Thioamide and α-Haloketone Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch ThiazoleAcid 2-Substituted-1,3-thiazole- 4-carboxylic acid Hantzsch->ThiazoleAcid Activation Carboxylic Acid Activation (e.g., with SOCl₂ or EDC/HOBt) ThiazoleAcid->Activation AcylChloride Thiazole-4-carbonyl chloride Activation->AcylChloride Coupling Nucleophilic Acyl Substitution with Phenylguanidine AcylChloride->Coupling Product N'-phenyl-1,3-thiazole- 4-carboximidamide Coupling->Product

A potential workflow for the synthesis of the target molecule.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of a 1,3-thiazole-4-carboxylic acid derivative

  • To a solution of a suitable thioamide (1 equivalent) in ethanol, add an equimolar amount of an α-haloketone (e.g., ethyl bromopyruvate).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • The resulting precipitate, the ethyl ester of the thiazole-4-carboxylic acid, is collected by filtration, washed with water, and dried.

  • Hydrolyze the ester to the carboxylic acid by refluxing with an aqueous solution of a base (e.g., NaOH), followed by acidification with a mineral acid (e.g., HCl).

  • Collect the thiazole-4-carboxylic acid by filtration and recrystallize from a suitable solvent.

Step 2: Synthesis of N'-phenyl-1,3-thiazole-4-carboximidamide

  • Activate the thiazole-4-carboxylic acid (1 equivalent) by converting it to the corresponding acyl chloride. This can be achieved by refluxing with thionyl chloride.

  • In a separate flask, dissolve phenylguanidine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) and add a non-nucleophilic base (e.g., triethylamine).

  • Slowly add the thiazole-4-carbonyl chloride to the phenylguanidine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N'-phenyl-1,3-thiazole-4-carboximidamide.

Biological Activity and Potential Signaling Pathways

While direct biological data for N'-phenyl-1,3-thiazole-4-carboximidamide is limited, the broader class of thiazole derivatives has been extensively studied, revealing a wide range of pharmacological activities.

Known Biological Activities of Thiazole Derivatives
  • Anticancer Activity: Many thiazole-containing compounds exhibit potent cytotoxic effects against various cancer cell lines.[4] Their mechanisms of action can involve the inhibition of kinases, disruption of microtubule formation, or induction of apoptosis.

  • Antimicrobial Activity: The thiazole scaffold is a key component of several antibacterial and antifungal agents. These compounds can act by inhibiting essential enzymes in microbial metabolic pathways.

  • Antioxidant Activity: Some thiazole derivatives have been shown to possess antioxidant properties, likely due to their ability to scavenge free radicals and chelate metal ions.

Postulated Signaling Pathways and Biological Targets

Based on the activities of related compounds, N'-phenyl-1,3-thiazole-4-carboximidamide could potentially interact with various cellular signaling pathways.

Signaling_Pathways cluster_cancer Anticancer Effects cluster_antimicrobial Antimicrobial Effects cluster_antioxidant Antioxidant Effects Molecule N'-phenyl-1,3-thiazole- 4-carboximidamide Kinase Kinase Inhibition (e.g., Tyrosine Kinases) Molecule->Kinase Apoptosis Induction of Apoptosis Molecule->Apoptosis CellCycle Cell Cycle Arrest Molecule->CellCycle Enzyme Inhibition of Essential Microbial Enzymes Molecule->Enzyme Membrane Disruption of Microbial Cell Membrane Molecule->Membrane ROS Reactive Oxygen Species (ROS) Scavenging Molecule->ROS Chelation Metal Ion Chelation Molecule->Chelation

Potential biological activities and targets of the molecule.

Future Directions

The information presented in this guide highlights N'-phenyl-1,3-thiazole-4-carboximidamide as a molecule of interest for further investigation. Future research should focus on:

  • Optimized Synthesis: Development and validation of a high-yield, scalable synthetic route.

  • Comprehensive Characterization: Detailed spectroscopic analysis (NMR, MS, IR) and X-ray crystallography to unequivocally determine its structure.

  • Biological Screening: Systematic evaluation of its anticancer, antimicrobial, and antioxidant activities against a broad panel of cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which it exerts its biological effects.

This foundational work will be crucial in determining the therapeutic potential of N'-phenyl-1,3-thiazole-4-carboximidamide and its derivatives in drug discovery and development.

References

An In-Depth Technical Guide to the Discovery and History of Thieno[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this important class of compounds. It details seminal synthetic routes, including the initial Skraup reaction, the widely adopted Gewald-Thorpe-Ziegler approach, and other significant cyclization strategies. Furthermore, this document summarizes the evolution of thieno[2,3-b]pyridines as potent pharmacological agents, with a focus on their anticancer properties. Quantitative data on their biological efficacy are presented, along with detailed experimental protocols for key synthetic transformations. Visual diagrams of critical synthetic pathways and biological mechanisms are included to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.

Introduction: The Emergence of a Privileged Scaffold

The fusion of thiophene and pyridine rings gives rise to a class of heterocyclic compounds known as thienopyridines. Among the various isomeric forms, the thieno[2,3-b]pyridine system has garnered substantial attention due to its prevalence in a multitude of biologically active molecules. These compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. Their unique structural and electronic properties make them attractive scaffolds for the design of novel drugs that can interact with various biological targets. This guide will delve into the historical milestones of thieno[2,3-b]pyridine chemistry, from its first synthesis to its current status as a "privileged scaffold" in drug discovery.

The Genesis of a Heterocycle: A Historical Perspective

The first documented synthesis of a thieno[2,3-b]pyridine derivative dates back to 1913 by Steinkopf and Lutzkendorf. Their pioneering work involved the application of the Skraup reaction, a well-established method for quinoline synthesis, to a 2-aminothiophene derivative. This seminal report laid the foundation for the exploration of this new heterocyclic system.

Over the decades, the synthetic repertoire for accessing the thieno[2,3-b]pyridine core has expanded significantly. Key developments include the utilization of multicomponent reactions and versatile cyclization strategies, which have enabled the efficient construction of a diverse library of derivatives. These advancements have been instrumental in the systematic investigation of their structure-activity relationships (SAR) and the identification of potent therapeutic agents.

Foundational Synthetic Strategies

The construction of the thieno[2,3-b]pyridine skeleton can be broadly categorized into two main approaches: the formation of the pyridine ring onto a pre-existing thiophene (the "thiophene-first" approach) and the annulation of the thiophene ring onto a pyridine precursor (the "pyridine-first" approach).

The "Thiophene-First" Approach: Building upon a Thiophene Core

This strategy is one of the most common and versatile routes to thieno[2,3-b]pyridines, often commencing with the synthesis of a 2-aminothiophene intermediate.

The Gewald reaction, first reported in the 1960s, is a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1] It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[2][3]

Gewald_Synthesis Ketone Ketone/Aldehyde Intermediate Knoevenagel Intermediate Ketone->Intermediate Nitrile Active Methylene Nitrile Nitrile->Intermediate Sulfur Sulfur (S8) Thiophene 2-Aminothiophene Sulfur->Thiophene Base Base Base->Intermediate Catalyst Intermediate->Thiophene

Caption: The Gewald reaction workflow.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Materials: Cyclohexanone, ethyl cyanoacetate, elemental sulfur, morpholine, ethanol.

  • Procedure: A mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL) is prepared. Morpholine (0.1 mol) is added dropwise with stirring. The reaction mixture is then heated to 50°C and stirred for 2 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the desired 2-aminothiophene derivative.

  • Expected Yield: 70-80%.

Once the 2-aminothiophene is in hand, the pyridine ring can be constructed through various cyclization reactions.

  • Friedländer Annulation: This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4] In the context of thieno[2,3-b]pyridine synthesis, a 2-aminothiophene bearing a carbonyl group at the 3-position can be reacted with a ketone or other suitable methylene-containing compound.

Friedlander_Synthesis Aminothiophene 2-Amino-3-carbonylthiophene Thienopyridine Thieno[2,3-b]pyridine Aminothiophene->Thienopyridine Methylene_Compound α-Methylene Compound Methylene_Compound->Thienopyridine Catalyst Acid or Base Catalyst Catalyst->Thienopyridine Catalyzes

Caption: The Friedländer annulation for thieno[2,3-b]pyridine synthesis.

  • Gould-Jacobs Reaction: This method is particularly useful for the synthesis of 4-hydroxythieno[2,3-b]pyridines. It involves the reaction of a 2-aminothiophene with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[5]

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate

  • Materials: Ethyl 2-aminothiophene-3-carboxylate, diethyl ethoxymethylenemalonate (EMME), diphenyl ether.

  • Procedure: A mixture of ethyl 2-aminothiophene-3-carboxylate (0.05 mol) and diethyl ethoxymethylenemalonate (0.055 mol) is heated at 120-130°C for 1 hour. The resulting intermediate is then added to refluxing diphenyl ether and heated at 240-250°C for 30 minutes. Upon cooling, the precipitated solid is collected by filtration, washed with hexane, and recrystallized from a suitable solvent to yield the 4-hydroxythieno[2,3-b]pyridine derivative.

  • Expected Yield: 60-70%.

The "Pyridine-First" Approach: Building upon a Pyridine Core

This alternative strategy starts with a functionalized pyridine derivative, onto which the thiophene ring is constructed.

A prominent example of the "pyridine-first" approach is the Thorpe-Ziegler reaction. This intramolecular cyclization involves a dinitrile, which in this case is typically a 2-(cyanomethylthio)-3-cyanopyridine derivative. Treatment of this precursor with a base leads to the formation of a 3-aminothieno[2,3-b]pyridine. The starting 2-(cyanomethylthio)-3-cyanopyridine is readily prepared from the corresponding 2-mercapto-3-cyanopyridine.

Thorpe_Ziegler_Synthesis Mercaptopyridine 2-Mercapto-3-cyanopyridine Intermediate 2-(Cyanomethylthio)-3-cyanopyridine Mercaptopyridine->Intermediate Haloacetonitrile Haloacetonitrile Haloacetonitrile->Intermediate Thienopyridine 3-Aminothieno[2,3-b]pyridine Intermediate->Thienopyridine Base Base Base->Thienopyridine Induces Cyclization

Caption: The Thorpe-Ziegler route to 3-aminothieno[2,3-b]pyridines.

Experimental Protocol: Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile via Thorpe-Ziegler Cyclization

  • Materials: 2-Chloro-3-cyanopyridine, sodium hydrosulfide, chloroacetonitrile, sodium ethoxide, ethanol.

  • Step 1: Synthesis of 2-Mercapto-3-cyanopyridine: 2-Chloro-3-cyanopyridine (0.1 mol) is added to a solution of sodium hydrosulfide (0.12 mol) in ethanol (100 mL) and the mixture is refluxed for 2 hours. After cooling, the reaction mixture is poured into water and acidified with acetic acid. The precipitated solid is collected, washed with water, and dried.

  • Step 2: Synthesis of 2-(Cyanomethylthio)-3-cyanopyridine: To a solution of 2-mercapto-3-cyanopyridine (0.05 mol) and sodium ethoxide (0.05 mol) in ethanol (50 mL), chloroacetonitrile (0.05 mol) is added dropwise. The mixture is stirred at room temperature for 3 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give the intermediate.

  • Step 3: Thorpe-Ziegler Cyclization: The crude 2-(cyanomethylthio)-3-cyanopyridine is dissolved in ethanol (50 mL), and a catalytic amount of sodium ethoxide is added. The mixture is refluxed for 1 hour. After cooling, the product precipitates and is collected by filtration.

  • Expected Overall Yield: 50-60%.

Thieno[2,3-b]pyridines in Drug Discovery and Development

The thieno[2,3-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent bioactive compounds, particularly in the realm of oncology.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative activity of thieno[2,3-b]pyridine derivatives against a variety of cancer cell lines. The mechanism of action for many of these compounds involves the disruption of key cellular processes, leading to cell cycle arrest and apoptosis.

A significant number of thieno[2,3-b]pyridine derivatives have demonstrated impressive cytotoxic effects against various cancer cell lines. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) for a selection of these compounds.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 1 MDA-MB-231 (Breast)2.082[6]
Compound 1 MCF-7 (Breast)2.053[6]
Compound 3b CCRF-CEM (Leukemia)2.580[7]
Compound 3b CEM/ADR5000 (Leukemia)4.486[7]
DJ160 LNCaP (Prostate)<0.05[8]
DJ160 C42 (Prostate)<0.05[8]
DJ160 PC3 (Prostate)<0.05[8]
6i HSC3 (Head and Neck)10.8[9]
6i T47D (Breast)11.7[9]
6i RKO (Colorectal)12.4[9]
6a HSC3 (Head and Neck)14.5[9]
Mechanism of Action: Targeting Key Cellular Pathways

The anticancer effects of thieno[2,3-b]pyridines are often attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.

A common mechanism of action observed for many cytotoxic thieno[2,3-b]pyridines is the induction of cell cycle arrest at the G2/M phase, which prevents cancer cells from proceeding through mitosis.[7][8] This is often followed by the initiation of apoptosis, or programmed cell death.[6][10]

G2M_Apoptosis_Pathway Thienopyridine Thieno[2,3-b]pyridine Derivative Tubulin Tubulin Polymerization Thienopyridine->Tubulin Inhibits G2M_Checkpoint G2/M Checkpoint Proteins (e.g., Cyclin B1/CDK1) Tubulin->G2M_Checkpoint Disrupts Mitosis Mitosis G2M_Checkpoint->Mitosis Blocks Progression Apoptosis_Pathway Apoptotic Cascade (e.g., Caspase Activation) G2M_Checkpoint->Apoptosis_Pathway Activates Cell_Death Apoptosis (Cell Death) Apoptosis_Pathway->Cell_Death Leads to

Caption: Proposed pathway for G2/M arrest and apoptosis induction by thieno[2,3-b]pyridines.

Thieno[2,3-b]pyridines have also been identified as inhibitors of several key enzymes implicated in cancer progression.

  • Topoisomerase I (TOP1): Some derivatives have been shown to act as TOP1 inhibitors, which are crucial enzymes for relieving DNA torsional stress during replication and transcription. Inhibition of TOP1 leads to DNA damage and subsequent cell death.[11] Thieno[2,3-b]pyridines can also sensitize cancer cells to other TOP1 inhibitors like topotecan.[11][12]

  • Tyrosyl-DNA Phosphodiesterase 1 (TDP1): This enzyme is involved in the repair of DNA damage caused by TOP1 inhibitors. Inhibition of TDP1 by thieno[2,3-b]pyridines can therefore enhance the efficacy of TOP1-targeted therapies.[11][12]

Compound IDEnzyme TargetIC₅₀ (µM)Reference
6j TDP116.95[13]
7d TDP121.92[13]
5b Pim-1 Kinase12.71[14]
3c Pim-1 Kinase35.7[14]
  • Phosphoinositide 3-kinase (PI3K): While more extensively studied for the isomeric thieno[2,3-d]pyrimidines, the PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.[15] The structural similarity of thieno[2,3-b]pyridines suggests that they may also target this pathway.

PI3K_Pathway Thienopyridine Thieno[2,3-b]pyridine Derivative PI3K PI3K Thienopyridine->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Cell_Survival Cell Survival, Proliferation Downstream->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition

Caption: The PI3K/Akt signaling pathway and potential inhibition by thieno[2,3-b]pyridines.

Conclusion and Future Directions

The thieno[2,3-b]pyridine scaffold has a rich history, from its initial synthesis over a century ago to its current prominence as a source of novel therapeutic agents. The development of efficient and versatile synthetic methodologies has been a key driver in unlocking the full potential of this heterocyclic system. The potent and diverse biological activities exhibited by thieno[2,3-b]pyridine derivatives, particularly their anticancer properties, underscore their significance in medicinal chemistry.

Future research in this area will likely focus on several key aspects:

  • Development of more stereoselective and efficient synthetic methods to access novel and complex derivatives.

  • In-depth exploration of the polypharmacology of thieno[2,3-b]pyridines to identify new biological targets and therapeutic applications.

  • Optimization of the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

  • Application of computational and machine learning approaches to guide the design of next-generation thieno[2,3-b]pyridine-based drugs with enhanced potency and selectivity.

The continued investigation of this remarkable heterocyclic core holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

Unlocking Therapeutic Potential: A Technical Guide to 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of the novel heterocyclic compound, 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile. This molecule serves as a key intermediate in the synthesis of a diverse range of biologically active compounds, positioning it as a valuable scaffold for drug discovery and development programs.[1][2][3] The thieno[2,3-b]pyridine core is recognized as a "privileged structure" in medicinal chemistry, with its derivatives showing promise in oncology and infectious diseases.

Potential Therapeutic Targets

While this compound is primarily a synthetic intermediate, the extensive research into its derivatives has illuminated a wide array of potential therapeutic targets. These targets are predominantly associated with anticancer and antimicrobial activities.

Anticancer Targets

Derivatives of the thieno[2,3-b]pyridine scaffold have demonstrated significant activity against various cancer cell lines.[4][5][6] The primary mechanism of action for many of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

  • Kinase Inhibition: A significant number of studies have focused on the development of thieno[2,3-b]pyridine-based kinase inhibitors. These compounds have shown activity against a range of kinases implicated in cancer, including:

    • Phosphoinositide 3-kinase (PI3K): Thieno[2,3-d]pyrimidine derivatives, structurally related to the core compound, have been designed as potent anti-PI3K agents.[7]

    • Janus Kinase 2 (JAK2): In silico studies have suggested a high affinity of thienopyrimidine derivatives for JAK2, a key player in cytokine signaling pathways often dysregulated in cancer.[8]

    • Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2): Thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of DRAK2, a kinase involved in apoptosis.[9]

    • Other Kinases: The broader thieno[2,3-b]pyridine class has been associated with the inhibition of various other kinases such as B-Raf, protein kinase C θ (PKCθ), and Cdc7.[10]

  • DNA Repair Enzymes: Thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in the repair of DNA damage.[11] Inhibition of TDP1 can enhance the efficacy of topoisomerase I inhibitors, a class of chemotherapy drugs.[11]

  • Cancer Cell Metabolism and Proliferation: Certain derivatives have been shown to induce a shift from lipid to glucose metabolism in cancer cells and reduce the cancer stem cell fraction, suggesting a broader impact on tumor biology.

Antimicrobial Targets

The thieno[2,3-b]pyridine scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against a variety of bacterial and fungal pathogens.

  • Mycobacterium tuberculosis: Notably, 3-aminothieno[2,3-b]pyridine-2-carboxamides have been investigated for their activity against Mycobacterium tuberculosis.[12] Some of these compounds are believed to target pathways related to protein secretion, such as the type I signal peptidase (LepB).[12]

Data Presentation: Bioactivity of Thieno[2,3-b]pyridine Derivatives

The following tables summarize the reported in vitro bioactivity of various derivatives of the thieno[2,3-b]pyridine scaffold. It is important to note that this data pertains to derivatives and not the core compound, this compound, itself.

Table 1: Anticancer Activity of Thieno[2,3-b]pyridine Derivatives

Derivative ClassTarget/Cell LineIC50/ActivityReference
Thieno[2,3-d]pyrimidinePI3Kβ72% inhibition @ 10 µM[7]
Thieno[2,3-d]pyrimidinePI3Kγ84% inhibition @ 10 µM[7]
ThienopyrimidineHepG-2 (Hepatocellular Carcinoma)IC50 = 8.001 µM[8]
Thieno[2,3-b]pyridineProstate Cancer Cell LinesIC50 < 50 nM[5]
3-amino-2-carboxamido-thieno[2,3-b]pyridinesTDP1IC50 < 50 µM[11]

Table 2: Antimicrobial Activity of Thieno[2,3-b]pyridine Derivatives

Derivative ClassTarget OrganismMIC/ActivityReference
3-aminothieno[2,3-b]pyridine-2-carboxamidesMycobacterium tuberculosis (LepB hypomorph)IC90 = 0.41 µM

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of the therapeutic potential of derivatives of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[1]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (serially diluted)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (control) wells.

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[16][17][18][19]

Materials:

  • Test microorganism

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Test compound (serially diluted)

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland

  • Positive control antibiotic

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagrams illustrate key concepts and workflows in the investigation of this compound derivatives.

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 Biological Screening cluster_2 Lead Optimization Core 3-Amino-4,6-dimethylthieno [2,3-b]pyridine-2-carbonitrile Derivatization Chemical Derivatization Core->Derivatization Scaffold Library Derivative Library Derivatization->Library HTS High-Throughput Screening (e.g., Kinase Panel) Library->HTS Cytotoxicity Cytotoxicity Assays (e.g., MTT) Library->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Library->Antimicrobial Hit_ID Hit Identification HTS->Hit_ID Cytotoxicity->Hit_ID Antimicrobial->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR Iterative Process Preclinical Preclinical Studies Lead_Opt->Preclinical Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition by Thieno[2,3-b]pyridine Derivatives GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors mTOR->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor Thieno[2,3-b]pyridine Derivative Inhibitor->PI3K Inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, a key intermediate in the development of novel therapeutic agents.[1][2] Thieno[2,3-b]pyridine derivatives are of significant interest due to their wide range of biological activities.[1] The following protocol is based on a proven synthetic route, offering a reproducible method for obtaining the target compound with a high yield.

Introduction

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting promising applications, including potential as antitumor drugs.[1] The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecules in drug discovery programs. The protocol described herein details a straightforward and efficient method for its preparation.

Reaction Scheme

The synthesis proceeds via the reaction of 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione with chloroacetonitrile in the presence of a base, followed by intramolecular cyclization.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 4_6_dimethyl_3_cyanopyridine_2_1H_thione 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione reagents 1. 10% aq. KOH, DMF, r.t. 2. 10% aq. KOH, 358 K, 6 h chloroacetonitrile Chloroacetonitrile product This compound reagents->product G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start Suspend 4,6-dimethyl-3-cyanopyridine- 2-(1H)-thione in DMF add_koh1 Add 10% aq. KOH (1st portion) at room temperature start->add_koh1 add_chloroacetonitrile Add Chloroacetonitrile at room temperature add_koh1->add_chloroacetonitrile stir_rt Stir for 10-15 min at room temperature add_chloroacetonitrile->stir_rt add_koh2 Add 10% aq. KOH (2nd portion) stir_rt->add_koh2 heat Heat to 358 K for 6 hours add_koh2->heat cool Cool to room temperature heat->cool filter Collect precipitate by filtration cool->filter wash Wash with cold ethanol filter->wash recrystallize Recrystallize from ethanol wash->recrystallize product This compound recrystallize->product

References

Application Notes and Protocols for the Laboratory Preparation of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the laboratory synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile. This thieno[2,3-b]pyridine derivative is a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications, including antitumor agents.[1] The described protocol is based on the reaction of 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione with chloroacetonitrile in the presence of a base.[1]

Introduction

Thieno[2,3-b]pyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The title compound, this compound, serves as a key building block for the development of new pharmaceutical agents.[1] Its synthesis is a crucial step for researchers investigating the structure-activity relationships of this scaffold for potential drug candidates. The protocol detailed below describes a reliable method for its preparation in a laboratory setting.

Chemical Reaction Scheme

The synthesis proceeds through the S-alkylation of 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione with chloroacetonitrile, followed by an intramolecular Thorpe-Ziegler cyclization to yield the final product.

G cluster_reactants Reactants reactant1 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione product This compound reactant1->product 1. reactant2 Chloroacetonitrile reactant2->product 2. reagents KOH, DMF reagents->product

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This section provides a detailed step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
4,6-dimethyl-3-cyanopyridine-2-(1H)-thioneC8H8N2S178.23101.7 g
ChloroacetonitrileC2H2ClN75.51100.8 g
Potassium Hydroxide (10% aq. solution)KOH56.1110 + 105.6 mL + 5.6 mL
Dimethylformamide (DMF)C3H7NO73.09-20 mL
Ethanol (for washing and recrystallization)C2H5OH46.07-As needed

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

  • To a suspension of 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione (1.7 g, 10 mmol) in 20 mL of DMF, add a 10% aqueous solution of KOH (5.6 mL, 10 mmol) at room temperature.[1]

  • Add chloroacetonitrile (0.8 g, 10 mmol) to the mixture.[1]

  • Stir the reaction mixture for 10-15 minutes at room temperature.[1]

  • Add another portion of 10% aqueous KOH solution (5.6 mL, 10 mmol).[1]

  • Heat the mixture to 85°C (358 K) and maintain this temperature for 6 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol.[1]

  • Recrystallize the crude product from ethanol to obtain a white solid.[1]

Expected Yield:

The reported yield for this procedure is approximately 80%, which corresponds to 1.6 g of the final product.[1]

Experimental Workflow

G start Start step1 Suspend thione in DMF start->step1 step2 Add KOH (aq) and Chloroacetonitrile step1->step2 step3 Stir at room temperature step2->step3 step4 Add second portion of KOH (aq) step3->step4 step5 Heat at 85°C for 6 hours step4->step5 step6 Cool to room temperature step5->step6 step7 Filter the precipitate step6->step7 step8 Wash with cold ethanol step7->step8 step9 Recrystallize from ethanol step8->step9 end End Product: White Solid step9->end

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization Data

PropertyValue
Molecular FormulaC10H9N3S
Molecular Weight203.26 g/mol
AppearanceWhite solid
Yield~80%
Crystal SystemOrthorhombic
Space GroupPca21

Note: Crystal data is based on the published crystal structure information.[1]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Chloroacetonitrile is toxic and should be handled with care.

  • Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin.

Conclusion

The protocol described provides a straightforward and efficient method for the laboratory preparation of this compound. This key intermediate can be used for further synthetic modifications in the pursuit of novel biologically active molecules for drug discovery and development.

References

Application Notes and Protocols: 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its rigid, planar thieno[2,3-b]pyridine core is considered a "privileged scaffold" in medicinal chemistry, facilitating interactions with biological targets.[1] This intermediate is particularly valuable in the development of novel antitumor and antimicrobial agents.[1] This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of potent kinase inhibitors and antimicrobial compounds.

Application 1: Synthesis of Pyridothieno[3,2-d]pyrimidine Derivatives as EGFR Inhibitors for Anticancer Therapy

Derivatives of this compound are key precursors for the synthesis of pyridothieno[3,2-d]pyrimidines, a class of compounds that have demonstrated significant potential as anticancer agents. These compounds often exert their effect through the inhibition of key kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[2][3][4][5] Overexpression of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]

Experimental Workflow: From Intermediate to Bioactive Compound

G cluster_0 Synthesis Pathway cluster_1 Biological Evaluation Intermediate 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide Cyclization Cyclization with Urea Intermediate->Cyclization Dione Pyridothienopyrimidine-2,4-dione Cyclization->Dione Chlorination Chlorination (POCl3/PCl5) Dione->Chlorination Dichloro_Derivative 2,4-Dichloropyridothienopyrimidine Chlorination->Dichloro_Derivative Final_Product Bioactive Pyridothienopyrimidine Derivatives Dichloro_Derivative->Final_Product Anticancer_Screening Anticancer Screening (HepG-2, MCF-7) Final_Product->Anticancer_Screening EGFR_Assay EGFR Kinase Inhibition Assay Anticancer_Screening->EGFR_Assay

Caption: Synthetic and evaluation workflow for pyridothienopyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 7,9-Dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

This protocol is adapted from a similar synthesis of pyridothienopyrimidine derivatives.[2][3]

  • A mixture of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (10 mmol) and urea (50 mmol) is heated at 180°C for 1 hour.

  • The reaction mixture is then cooled to room temperature.

  • The solid residue is triturated with hot water, filtered, and dried to yield the desired product.

Protocol 2: Synthesis of 2,4-Dichloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine

This protocol is a general method for the chlorination of the dione derivative.[2][3]

  • A mixture of 7,9-Dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (5 mmol), phosphorus oxychloride (15 mL), and phosphorus pentachloride (1.5 g) is refluxed for 6 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is poured onto crushed ice and the resulting precipitate is filtered, washed with water, and dried.

Protocol 3: Synthesis of Bioactive Pyridothienopyrimidine Derivatives

The versatile dichloro-intermediate can be further functionalized to generate a library of compounds with diverse biological activities. For example, substitution with various amines can be achieved.

  • To a solution of 2,4-dichloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine (1 mmol) in an appropriate solvent (e.g., dioxane, ethanol), the desired amine (2.2 mmol) and a base (e.g., triethylamine, 2.5 mmol) are added.

  • The reaction mixture is refluxed for a specified time (typically 4-12 hours), with progress monitored by TLC.

  • After completion, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization to yield the final product.

Quantitative Data: Anticancer and EGFR Inhibitory Activity

The following table summarizes the biological activity of representative pyridothienopyrimidine derivatives synthesized from a 3-aminothieno[2,3-b]pyridine precursor.[2][3][5]

CompoundModificationIC50 HepG-2 (µM)[2][3][5]IC50 MCF-7 (µM)[2][3][5]IC50 EGFR (nM)[2][3][5]
3a 2,4-dichloro1.171.837.27
5a 2-(morpholinomethyl)-4-one1.252.158.81
9b 4-(oxiran-2-ylmethy)sulfanyl1.432.7917.29
Erlotinib Reference Drug--27.01
Signaling Pathway

The synthesized compounds target the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to apoptosis of cancer cells.

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR P P EGFR->P Inhibitor Pyridothienopyrimidine Derivative Inhibitor->EGFR Inhibition RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Application 2: Synthesis of Antimicrobial Agents

The pyridothienopyrimidine scaffold derived from this compound also exhibits significant antimicrobial properties. These compounds have shown broad-spectrum activity against various bacterial and fungal strains.

Experimental Workflow for Antimicrobial Synthesis and Testing

G Intermediate 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide Cyclization_Ketone Cyclization with Cyclic Ketones Intermediate->Cyclization_Ketone Spiro_Derivative Spiro-pyridothienopyrimidine Cyclization_Ketone->Spiro_Derivative Thionation Thionation (P2S5) Spiro_Derivative->Thionation Thione_Derivative Spiro-pyridothienopyrimidine-4-thione Thionation->Thione_Derivative Alkylation S-Alkylation Thione_Derivative->Alkylation Final_Antimicrobial Final Antimicrobial Compound Alkylation->Final_Antimicrobial MIC_Testing Minimum Inhibitory Concentration (MIC) Testing Final_Antimicrobial->MIC_Testing

Caption: Synthesis and evaluation of antimicrobial pyridothienopyrimidines.

Experimental Protocols

Protocol 4: Synthesis of 1'H-Spiro[cycloalkane-1,2'-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin]-4'(3'H)-ones

This protocol describes the synthesis of spirocyclic derivatives.[3]

  • A mixture of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (10 mmol) and a cyclic ketone (e.g., cyclopentanone or cyclohexanone, 12 mmol) in glacial acetic acid (20 mL) is refluxed for 8 hours.

  • The reaction mixture is cooled, and the precipitate is filtered, washed with ethanol, and recrystallized to give the spiro-compound.

Protocol 5: Synthesis of 1'H-Spiro[cycloalkane-1,2'-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine]-4'(3'H)-thiones

This protocol details the thionation of the corresponding oxo-derivatives.[3]

  • A mixture of the spiro-pyrimidinone (5 mmol) and phosphorus pentasulfide (2.5 mmol) in anhydrous pyridine (25 mL) is refluxed for 10 hours.

  • The reaction mixture is cooled and poured into ice-water.

  • The resulting solid is filtered, washed with water, and recrystallized to afford the thione derivative.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyridothienopyrimidine derivatives against various microbial strains.[2][3][5]

CompoundModificationS. aureus (MIC, µg/mL)[2][3][5]B. subtilis (MIC, µg/mL)[2][3][5]E. coli (MIC, µg/mL)[2][3][5]C. albicans (MIC, µg/mL)[2][3][5]
3a 2,4-dichloro84816
5a 2-(morpholinomethyl)-4-one84816
9b 4-(oxiran-2-ylmethy)sulfanyl4488
Amoxicillin Reference Antibiotic448-
Clotrimazole Reference Antifungal---4

Conclusion

This compound is a highly valuable and versatile chemical intermediate for the synthesis of novel therapeutic agents. The protocols and data presented herein demonstrate its utility in the development of potent anticancer and antimicrobial compounds. The adaptability of the thieno[2,3-b]pyridine scaffold allows for the generation of diverse chemical libraries, making it a cornerstone for further drug discovery and development efforts.

References

Application Notes and Protocols: Reactions of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting activities such as antitumor, antimicrobial, anti-inflammatory, and neurotropic effects.[3][4] The reactivity of this compound is primarily centered around the nucleophilic character of the 3-amino group, making it a key site for reactions with various electrophiles. These reactions often serve as a gateway to the construction of more complex, fused heterocyclic systems.[1][4]

The electron-donating nature of the amino group at the C3 position enhances the nucleophilicity of the molecule, making it susceptible to attack by a range of electrophilic reagents.[5] This reactivity allows for functional group modifications, cyclization reactions, and the introduction of diverse substituents, thereby enabling the generation of libraries of novel compounds for drug discovery and material science applications.[1] This document provides an overview of the reactions of this compound with selected electrophiles, along with detailed experimental protocols and quantitative data.

Reaction Overview

The primary site of electrophilic attack on this compound is the 3-amino group. This leads to a variety of products depending on the nature of the electrophile and the reaction conditions. Common reactions include acylation, condensation with carbonyl compounds, and subsequent cyclization to form fused pyrimidine rings.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; electrophiles [label="Electrophiles\n(e.g., Acyl Chlorides, Ketones, Aldehydes, Ninhydrin)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="N-substituted Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclization [label="Intramolecular\nCyclization", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Fused Heterocyclic Systems\n(e.g., Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> intermediate [label="Electrophilic\nAttack", color="#4285F4", fontcolor="#202124"]; electrophiles -> intermediate [color="#EA4335", style=dashed]; intermediate -> cyclization [color="#34A853", fontcolor="#202124"]; cyclization -> product [color="#FBBC05", fontcolor="#202124"];

} dot Caption: General reaction pathway of this compound with electrophiles.

Quantitative Data Summary

The following table summarizes the reaction of 3-aminothieno[2,3-b]pyridine derivatives with various electrophiles, providing key quantitative parameters for comparison.

Starting MaterialElectrophileSolventCatalyst/BaseTemperatureTimeProductYield (%)
4,6-Dimethyl-3-cyanopyridine-2(1H)-thioneChloroacetonitrileDMF10% aq. KOH85°C (358 K)6 hThis compound80
3,6-Diamino-4-(2-chlorophenyl)-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamideChloroacetyl chlorideDioxane-Reflux3-4 h6-Amino-3-(2-chloroacetamido)-4-(2-chlorophenyl)-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide-
3-Aminothieno[2,3-b]pyridin-2-carboxamidesAcetone-TsOHReflux-2,2-Dimethyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-ones88-95
3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamidesNinhydrinAcetic AcidSulfuric Acid--3',7',9'-Triaryl-1'H-spiro[indene-2,2'-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine]-1,3,4'(3'H)-triones-

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from 4,6-dimethyl-3-cyanopyridine-2(1H)-thione and chloroacetonitrile.[6]

Materials:

  • 4,6-Dimethyl-3-cyanopyridine-2(1H)-thione (1.7 g, 10 mmol)

  • Chloroacetonitrile (0.8 g, 10 mmol)

  • 10% aqueous KOH solution (11.2 ml, 20 mmol)

  • Dimethylformamide (DMF) (20 ml)

  • Ethanol

Procedure:

  • Suspend 4,6-dimethyl-3-cyanopyridine-2(1H)-thione in DMF in a reaction flask.

  • Add 5.6 ml (10 mmol) of 10% aqueous KOH solution to the suspension at room temperature.

  • Add chloroacetonitrile to the reaction mixture.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add another 5.6 ml (10 mmol) of 10% aqueous KOH solution.

  • Heat the reaction mixture to 85°C (358 K) for 6 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol.

  • Recrystallize the product from ethanol to yield a white solid.

// Nodes start [label="Start: Suspend thione in DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; add_koh1 [label="Add 10% aq. KOH (1st eq.)", fillcolor="#FFFFFF", fontcolor="#202124"]; add_chloro [label="Add Chloroacetonitrile", fillcolor="#FFFFFF", fontcolor="#202124"]; stir [label="Stir at RT for 10-15 min", fillcolor="#FFFFFF", fontcolor="#202124"]; add_koh2 [label="Add 10% aq. KOH (2nd eq.)", fillcolor="#FFFFFF", fontcolor="#202124"]; heat [label="Heat at 85°C for 6 h", fillcolor="#FFFFFF", fontcolor="#202124"]; cool [label="Cool to RT", fillcolor="#FFFFFF", fontcolor="#202124"]; filter [label="Filter precipitate", fillcolor="#FFFFFF", fontcolor="#202124"]; wash [label="Wash with cold Ethanol", fillcolor="#FFFFFF", fontcolor="#202124"]; recrystallize [label="Recrystallize from Ethanol", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End: White solid product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> add_koh1 [color="#4285F4"]; add_koh1 -> add_chloro [color="#4285F4"]; add_chloro -> stir [color="#4285F4"]; stir -> add_koh2 [color="#4285F4"]; add_koh2 -> heat [color="#4285F4"]; heat -> cool [color="#4285F4"]; cool -> filter [color="#4285F4"]; filter -> wash [color="#4285F4"]; wash -> recrystallize [color="#4285F4"]; recrystallize -> end [color="#4285F4"]; } dot Caption: Workflow for the synthesis of this compound.

Protocol 2: Acylation with Chloroacetyl Chloride

This protocol details the acylation of a 3-aminothieno[2,3-b]pyridine derivative with chloroacetyl chloride.[5] The 3-amino group is the most reactive site for this transformation.[5]

Materials:

  • This compound (or a related derivative) (1 equivalent)

  • Chloroacetyl chloride (2.2-2.4 equivalents)

  • Anhydrous dioxane

Procedure:

  • Dissolve the 3-aminothieno[2,3-b]pyridine derivative in anhydrous dioxane in a round-bottomed flask and heat until completely dissolved.

  • Add chloroacetyl chloride to the solution.

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitate.

  • Purify the product by recrystallization from a suitable solvent (e.g., acetone).

Protocol 3: Condensation with Acetone and Cyclization

This protocol describes the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with acetone in the presence of an acid catalyst to form a fused pyrimidine ring system.[4]

Materials:

  • 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (or a related derivative)

  • Acetone

  • p-Toluenesulfonic acid (TsOH) (catalytic amount)

Procedure:

  • In a reaction flask, combine the 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative and acetone.

  • Add a catalytic amount of TsOH.

  • Reflux the reaction mixture.

  • Monitor the reaction for completion.

  • Upon completion, isolate and purify the product, 2,2,7,9-tetramethyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one.

Protocol 4: Reaction with Ninhydrin

This protocol outlines the reaction of 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with ninhydrin to produce spiro compounds.[4]

Materials:

  • 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamide derivative

  • Ninhydrin

  • Acetic acid

  • Sulfuric acid (catalytic amount)

Procedure:

  • Dissolve the 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative in acetic acid.

  • Add ninhydrin to the solution.

  • Add a catalytic amount of sulfuric acid.

  • Stir the reaction mixture until the reaction is complete.

  • Isolate and purify the resulting spiro-compound.

Conclusion

This compound is a valuable building block in organic synthesis, with its 3-amino group providing a reactive handle for a variety of transformations with electrophiles. The reactions outlined in these notes, including acylation and condensation with carbonyl compounds, demonstrate the utility of this compound in accessing more complex and potentially bioactive fused heterocyclic systems. The provided protocols offer a foundation for researchers to explore the rich chemistry of this thieno[2,3-b]pyridine derivative in the development of novel pharmaceuticals and functional materials.

References

Application Notes and Protocols: Derivatization of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties. The starting material, 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, offers multiple reactive sites for chemical modification, making it an excellent building block for the generation of diverse compound libraries for drug discovery. This document provides detailed protocols for the derivatization of this core structure and summarizes the biological activities of the resulting compounds.

Synthesis of the Starting Material

A common route for the synthesis of this compound is through the reaction of 4,6-dimethyl-2-mercaptopyridine-3-carbonitrile with an α-haloacetonitrile.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,6-dimethyl-3-cyanopyridine-2(1H)-thione (1.7 g, 10 mmol)

  • Dimethylformamide (DMF) (20 ml)

  • 10% aqueous potassium hydroxide (KOH) solution (5.6 ml, 10 mmol)

  • Chloroacetonitrile (0.8 g, 10 mmol)

  • Ethanol

Procedure:

  • Suspend 4,6-dimethyl-3-cyanopyridine-2(1H)-thione in DMF.

  • Add the 10% aqueous KOH solution to the suspension, followed by the addition of chloroacetonitrile at room temperature.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add another portion of 10% aqueous KOH solution (5.6 ml, 10 mmol) and heat the mixture to 85°C (358 K) for 6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitate by filtration and wash it with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain this compound as a white solid.[1]

Expected Yield: Approximately 80% (1.6 g).[1]

Derivatization Strategies and Protocols

The 3-amino and 2-carbonitrile groups of the starting material are the primary sites for derivatization.

Derivatization of the 3-Amino Group: Acylation

The 3-amino group can be readily acylated to introduce a variety of substituents.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (catalytic amount)

Procedure:

  • Dissolve this compound in excess acetic anhydride.

  • Add a catalytic amount of pyridine.

  • Heat the mixture under reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the product from a suitable solvent like ethanol.

Annulation Reactions: Synthesis of Pyrimido[4',5':4,5]thieno[2,3-b]pyridines

The 3-amino and 2-carbonitrile groups can undergo cyclization with various one-carbon reagents to form a fused pyrimidine ring, yielding pyrimido[4',5':4,5]thieno[2,3-b]pyridines, a class of compounds with significant biological potential.

Materials:

  • This compound

  • Formic acid (99%)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of this compound (5 mmol) and formic acid (7 mL) in DMF (5 mL) is boiled under reflux for 7 hours.[2]

  • The reaction mixture is then poured onto ice.[2]

  • The resulting solid is collected by filtration and recrystallized from DMF.[2]

Materials:

  • This compound

  • Formamide (99%)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of this compound (5 mmol) and formamide (5 mL) in DMF (5 mL) is boiled under reflux for 7 hours.[2]

  • The reaction mixture is poured onto ice.[2]

  • The solid formed is collected by filtration and recrystallized from DMF.[2]

Biological Activities and Data

Derivatives of the thieno[2,3-b]pyridine core have shown promising activity in several therapeutic areas, particularly in oncology.

Anticancer Activity

Many thieno[2,3-b]pyridine derivatives, especially the fused pyrimido[4',5':4,5]thieno[2,3-b]pyridines, have demonstrated significant anticancer activity. Their mechanisms of action often involve the inhibition of key signaling pathways in cancer cells, such as those mediated by protein kinases, or through direct interaction with DNA.

Table 1: Anticancer Activity of Selected Thieno[2,3-b]pyridine Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Hydroxy-DPTQPyrimido[4',5';4,5]thieno(2,3-b)quinoline derivativeVarious3-5[3]
Methoxy-DPTQPyrimido[4',5';4,5]thieno(2,3-b)quinoline derivativeVarious130-250[3]
Compound 6aThieno[2,3-c]pyridine derivativeHSC314.5[4]
RKO24.4[4]
Compound 6iThieno[2,3-c]pyridine derivativeHSC310.8[4]
T47D11.7[4]
RKO12.4[4]
MCF716.4[4]
Compound 5fThieno[2,3-d]pyrimidine derivativeMCF-70.66[5]
Compound 24-amino-thieno[2,3-d]pyrimidine-6-carboxylateMCF-70.013[6]
MDA-MB-2310.056[6]
Compound 34-amino-thieno[2,3-d]pyrimidine-6-carboxylateMCF-7-[6]
MDA-MB-2310.25[6]
Compound 54-amino-thieno[2,3-d]pyrimidine-6-carboxylateMDA-MB-2310.26[6]

Signaling Pathways and Mechanisms of Action

Kinase Inhibition

A significant number of thieno[2,3-b]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][7] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their aberrant activation is a hallmark of many cancers.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR-2) Growth_Factor->Receptor Binding Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Receptor->Signaling_Cascade Activation Thienopyrimidine Thieno[2,3-b]pyrimidine Derivative Thienopyrimidine->Receptor Inhibition Cellular_Response Cell Proliferation, Angiogenesis, Survival Signaling_Cascade->Cellular_Response Transcription Factor Activation

Caption: Kinase inhibition by thieno[2,3-b]pyrimidine derivatives.

DNA Intercalation

Some pyrimido[4',5':4,5]thieno[2,3-b]quinoline derivatives have been shown to exert their cytotoxic effects by intercalating into the DNA double helix.[3] This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis.

DNA_Intercalation cluster_workflow Mechanism of DNA Intercalation Start Pyrimido[4',5':4,5]thieno- [2,3-b]quinoline Derivative Process1 Approach DNA Double Helix Start->Process1 Process2 Insert between Base Pairs Process1->Process2 Process3 Disrupt DNA Structure and Function Process2->Process3 Outcome Inhibition of Replication and Transcription Process3->Outcome Final_Outcome Apoptosis Outcome->Final_Outcome

Caption: DNA intercalation as a mechanism of action.

Experimental Workflows

The general workflow for the synthesis and evaluation of novel this compound derivatives is outlined below.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Start 3-Amino-4,6-dimethylthieno- [2,3-b]pyridine-2-carbonitrile Derivatization Derivatization Reaction (e.g., Acylation, Cyclization) Start->Derivatization Purification Purification (e.g., Recrystallization, Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening In vitro Anticancer Screening (e.g., MTT Assay) Characterization->Screening IC50 IC50 Determination Screening->IC50 Mechanism Mechanism of Action Studies (e.g., Kinase Assay, DNA Binding) IC50->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization Structure-Activity Relationship (SAR)

Caption: General workflow for drug discovery.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. The derivatization strategies outlined in these application notes provide a solid foundation for researchers to generate novel chemical entities for biological screening. The promising anticancer activities and the diverse mechanisms of action of the resulting derivatives highlight the importance of the thieno[2,3-b]pyridine scaffold in the development of new therapeutic agents.

References

Synthetic Protocol for Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry. The protocol is based on the multi-step synthesis starting from substituted cyanopyridine-2(1H)-thiones, leading to the formation of the tetracyclic ring system.

Introduction

Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have attracted considerable attention from medicinal chemists due to their diverse pharmacological activities. These activities include potential as phosphodiesterase type 4 (PDE4) inhibitors, multitarget Ser/Thr kinase inhibitors, and Cdc7 kinase inhibitors.[1][2] The rigid, planar structure of this scaffold allows for specific interactions with various biological targets, making it a privileged core for the design of novel therapeutic agents. This protocol outlines a reliable synthetic route to access this important heterocyclic system.

Synthetic Workflow

The overall synthetic strategy involves the construction of a thieno[2,3-b]pyridine core, followed by the annulation of the pyrimidine ring to yield the desired pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine skeleton. Key intermediates in this pathway include 3-aminothieno[2,3-b]pyridine-2-carbonitriles and 3-amino-4-iminopyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines.

Synthesis_Workflow cluster_0 Step 1: Thieno[2,3-b]pyridine Formation cluster_1 Step 2: Pyrimidine Ring Precursor Formation cluster_2 Step 3: Pyrimidine Ring Cyclization Cyanopyridine-2(1H)-thione Cyanopyridine-2(1H)-thione 3-Aminothieno[2,3-b]pyridine-2-carbonitrile 3-Aminothieno[2,3-b]pyridine-2-carbonitrile Cyanopyridine-2(1H)-thione->3-Aminothieno[2,3-b]pyridine-2-carbonitrile Chloroacetonitrile, NaOEt, EtOH, reflux Chloroacetonitrile Chloroacetonitrile Methanimidate derivative Methanimidate derivative 3-Aminothieno[2,3-b]pyridine-2-carbonitrile->Methanimidate derivative Triethyl orthoformate, reflux Triethyl orthoformate Triethyl orthoformate 3-Amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidine 3-Amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidine Methanimidate derivative->3-Amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidine Hydrazine hydrate, EtOH, reflux Hydrazine hydrate Hydrazine hydrate

Caption: Synthetic workflow for pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines.

Experimental Protocols

The following protocols are based on the work of Bakhite et al. and provide a general procedure for the synthesis of the target compounds.[3]

Protocol 1: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carbonitriles (4a,b)

This procedure describes the formation of the key thieno[2,3-b]pyridine intermediate.

Materials:

  • 4-Aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thione (2a or 2b)

  • Chloroacetonitrile

  • Sodium ethoxide

  • Ethanol

Procedure:

  • A solution of the appropriate 4-aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thione (2a or 2b) and chloroacetonitrile in ethanol is prepared.

  • A slight excess of sodium ethoxide is added to the solution.

  • The reaction mixture is heated under reflux for 3 hours.[3]

  • After cooling, the precipitate formed is collected by filtration, washed with ethanol, and dried.

Protocol 2: Synthesis of Ethyl N-[2-cyano-4-(4-methoxyphenyl)-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridin-3-yl]methanimidate (6a)

This step forms the precursor for the pyrimidine ring.

Materials:

  • 3-Amino-4-(4-methoxyphenyl)-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carbonitrile (4a)

  • Triethyl orthoformate

Procedure:

  • A mixture of 3-amino-4-(4-methoxyphenyl)-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carbonitrile (4a) and an excess of triethyl orthoformate is heated under reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the excess triethyl orthoformate is removed under reduced pressure to yield the crude methanimidate derivative.

Protocol 3: Synthesis of 3-Amino-4-imino-7-(4-methoxyphenyl)-6-ethoxycarbonyl-5-methyl-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine (7a)

This final step involves the cyclization to form the desired pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine ring system.

Materials:

  • Ethyl N-[2-cyano-4-(4-methoxyphenyl)-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridin-3-yl]methanimidate (6a)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • The crude methanimidate derivative (6a) is dissolved in ethanol.

  • Hydrazine hydrate is added to the solution.

  • The mixture is heated under reflux.[3]

  • The solid product that forms upon cooling is collected by filtration, washed with ethanol, and dried.

Data Presentation

The following tables summarize the quantitative data for key compounds synthesized using the protocols described above.

Table 1: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carbonitrile Derivatives

CompoundArYield (%)Melting Point (°C)
4a 4-MeOC₆H₄--
4b 4-ClC₆H₄--

Data not explicitly provided in a table in the source, but the synthesis is described.[3]

Table 2: Synthesis of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine Derivatives

CompoundArYield (%)Melting Point (°C)
7a 4-MeOC₆H₄--
7b 4-ClC₆H₄--

Data not explicitly provided in a table in the source, but the synthesis is described.[3]

Table 3: Characterization Data for 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine (8)

Yield (%)Melting Point (°C)IR (KBr, cm⁻¹)¹H-NMR (DMSO-d₆, δ ppm)MS (m/z, %)
72> 3003320 (NH)7.01–8.21 (m, 7H, ArH's), 12.85 (s, br., 1H, NH)399 (M+1, 29%), 398 (M⁺, 100%)

This data is for a related derivative synthesized through a similar pathway.[4]

Conclusion

The presented protocols provide a clear and reproducible method for the synthesis of the pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine scaffold. This synthetic route offers access to a variety of derivatives by modifying the starting materials, which is crucial for structure-activity relationship studies in drug discovery programs. Researchers can utilize this application note as a guide for the preparation of novel compounds for biological evaluation.

References

Application Notes and Protocols for the Use of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound belonging to the thieno[2,3-b]pyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties.[1][2] The thieno[2,3-b]pyridine core is a key intermediate in the synthesis of various derivatives with therapeutic potential.[1] These application notes provide a comprehensive overview of the utilization of this compound in the development of novel antimicrobial agents, including its synthesis, methods for evaluating its antimicrobial efficacy and cytotoxicity, and a discussion of its potential mechanism of action.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4,6-dimethyl-3-cyanopyridine-2(1H)-thione. The general synthetic route is outlined below.

G A 4,6-Dimethyl-3-cyanopyridine-2(1H)-thione B S-Alkylation with Chloroacetonitrile A->B Chloroacetonitrile, KOH, DMF C Intermediate Sulfide B->C D Intramolecular Cyclization C->D KOH, Heat E This compound D->E G cluster_bacterium Bacterial Cell A This compound B DNA Gyrase (Topoisomerase II) A->B Binds to G Inhibition B->G C Relaxed DNA D Supercoiled DNA E DNA Replication & Transcription D->E Required for F Bacterial Growth & Proliferation E->F Leads to H Cell Death G->C Blocks conversion G->E Inhibits G->F Prevents G->H Induces G A Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of This compound in a 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for bacterial growth D->E F Determine MIC (lowest concentration with no visible growth) E->F G A Seed mammalian cells in a 96-well plate B Treat cells with serial dilutions of This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G

References

Application Notes and Protocols for N-alkylation of 3-aminothieno[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and pharmaceutical agents. The functionalization of this core structure is of significant interest in medicinal chemistry for the development of novel therapeutics. N-alkylation of the 3-amino group on the thieno[2,3-b]pyridine ring system provides a direct route to modify the physicochemical and pharmacological properties of these molecules, enabling the exploration of structure-activity relationships (SAR).

These application notes provide detailed protocols for two common and effective methods for the N-alkylation of 3-aminothieno[2,3-b]pyridines: Direct N-Alkylation with Alkyl Halides and Reductive Amination . The protocols are based on established methodologies for the N-alkylation of aminopyridines and are adapted for the specific substrate of interest.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of a generic 3-aminothieno[2,3-b]pyridine substrate under various conditions. The data is intended to be illustrative of typical results for these reactions.

Table 1: Direct N-Alkylation of 3-aminothieno[2,3-b]pyridine with Alkyl Halides

EntryAlkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1CH₃IK₂CO₃DMF251285
2CH₃CH₂BrNaHTHF60878
3Benzyl BromideCs₂CO₃Acetonitrile80692
4Isopropyl IodideK₂CO₃DMF502465

Table 2: Reductive Amination of 3-aminothieno[2,3-b]pyridine with Aldehydes/Ketones

EntryCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)
1Formaldehyde (37% aq.)NaBH(OAc)₃1,2-Dichloroethane251288
2AcetoneNaBH₄Methanol251875
3BenzaldehydeNaBH(OAc)₃Dichloromethane251090
4CyclohexanoneNaBH₄Methanol502482

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of 3-aminothieno[2,3-b]pyridines using an alkyl halide in the presence of a base.[1][2][3]

Materials:

  • 3-aminothieno[2,3-b]pyridine derivative

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., K₂CO₃, NaH, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Deionized water

  • Brine solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 3-aminothieno[2,3-b]pyridine derivative (1.0 eq.).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the base (1.5 - 2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide (1.1 - 1.5 eq.) to the reaction mixture.

  • Stir the reaction at the specified temperature (see Table 1) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of deionized water.

  • Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated 3-aminothieno[2,3-b]pyridine.

Protocol 2: Reductive Amination

This protocol provides a method for the N-alkylation of 3-aminothieno[2,3-b]pyridines with an aldehyde or ketone via reductive amination.

Materials:

  • 3-aminothieno[2,3-b]pyridine derivative

  • Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Reducing agent (e.g., sodium triacetoxyborohydride [NaBH(OAc)₃], sodium borohydride [NaBH₄])

  • Solvent (e.g., 1,2-dichloroethane, dichloromethane, methanol)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Brine solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the 3-aminothieno[2,3-b]pyridine derivative (1.0 eq.) and the aldehyde or ketone (1.2 - 1.5 eq.).

  • Dissolve the reactants in the chosen solvent.

  • If using NaBH(OAc)₃, the reaction can proceed directly. If using NaBH₄, it is often beneficial to pre-form the imine by stirring the mixture for 1-2 hours at room temperature, sometimes with a catalytic amount of acetic acid.

  • Slowly add the reducing agent (1.5 - 2.0 eq.) in portions to control any effervescence.

  • Stir the reaction at the specified temperature (see Table 2) and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated 3-aminothieno[2,3-b]pyridine.

Mandatory Visualization

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup cluster_purification Purification start Start reagents Add 3-aminothieno[2,3-b]pyridine, solvent, and base/carbonyl compound start->reagents stir Stir at Room Temperature reagents->stir add_alkylating Add Alkyl Halide or Reducing Agent stir->add_alkylating react Stir at appropriate temperature add_alkylating->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end N-alkylated Product purify->end

Caption: General workflow for the N-alkylation of 3-aminothieno[2,3-b]pyridines.

G cluster_pathways N-Alkylation Pathways cluster_direct Direct Alkylation cluster_reductive Reductive Amination start 3-aminothieno[2,3-b]pyridine direct_reagents Alkyl Halide (R-X) Base (e.g., K2CO3) start->direct_reagents SN2 Reaction reductive_reagents Aldehyde/Ketone (R'R''C=O) start->reductive_reagents Condensation direct_product N-Alkyl-3-aminothieno[2,3-b]pyridine direct_reagents->direct_product imine Imine Intermediate reductive_reagents->imine reducing_agent Reducing Agent (e.g., NaBH(OAc)3) imine->reducing_agent Reduction reductive_product N-Alkyl-3-aminothieno[2,3-b]pyridine reducing_agent->reductive_product

Caption: Signaling pathways for the two N-alkylation methods described.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile. The information is tailored for researchers, scientists, and drug development professionals encountering common challenges during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and potential for high purity. Column chromatography is a powerful alternative, especially for removing closely related impurities.

Q2: My compound appears as a colored solid after synthesis. How can I decolorize it?

A2: Colored impurities are common in organic synthesis. For this compound, which is expected to be a white solid, color indicates the presence of impurities.[1]

  • Recrystallization with Activated Carbon: During the recrystallization process, after dissolving the crude product in a suitable hot solvent, you can add a small amount of activated carbon (charcoal). The colored impurities will adsorb onto the surface of the carbon. The carbon is then removed by hot gravity filtration before allowing the solution to cool and crystallize.[2] Be cautious not to add too much activated carbon, as it can also adsorb some of your desired product, leading to a lower yield.

Q3: During recrystallization, my compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common issue, particularly with compounds that have relatively low melting points or when the solution is too concentrated or cooled too quickly. Here are several strategies to overcome this:

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly. Do not immediately place it in an ice bath. Gradual cooling encourages the formation of an ordered crystal lattice.

  • Use More Solvent: The concentration of your compound in the hot solvent might be too high. Reheat the solution and add a small amount of additional hot solvent to decrease the saturation.

  • Solvent System Modification: If a single solvent consistently leads to oiling, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly. For this compound, a methanol/dichloromethane system has been reported to yield high-quality crystals.[3]

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can initiate crystal growth. Alternatively, if you have a pure crystal of the compound, you can add a tiny "seed crystal" to the cooled, supersaturated solution.

Q4: I performed a recrystallization, but the purity of my this compound did not improve significantly. What are my next steps?

A4: If a single recrystallization is insufficient, you have a few options:

  • Second Recrystallization: A second recrystallization from the same or a different solvent system may be necessary to remove persistent impurities.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. For this compound, a silica gel column is recommended. The choice of eluent (solvent system) is crucial and should be determined by thin-layer chromatography (TLC) beforehand. A common starting point for polar heterocyclic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.

Q5: What are the likely impurities in the synthesis of this compound?

A5: The synthesis of this compound often proceeds via a Gewald reaction. Potential impurities could include:

  • Unreacted Starting Materials: Such as 4,6-dimethyl-3-cyanopyridine-2(1H)-thione and chloroacetonitrile.[3]

  • Byproducts of the Gewald Reaction: The Gewald reaction can sometimes lead to the formation of side products. The initial step is a Knoevenagel condensation, and incomplete reaction or side reactions at this stage can lead to impurities.[4][5]

Data Presentation

Purification MethodSolvent/Eluent SystemExpected YieldPurity AssessmentReference
RecrystallizationEthanol~80%White solid[3]
Recrystallization (for X-ray quality crystals)Methanol/Dichloromethane (1:2 v/v)Not specifiedSuitable for X-ray analysis[3]
Column ChromatographySilica gel with Ether/Petroleum EtherVariableHigh purityGeneral method for related compounds

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Protocol 2: Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good eluent system will give your product an Rf value of approximately 0.3-0.4. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Purification Workflow for this compound Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Colored_Solution Solution is Colored? Recrystallization->Colored_Solution Pure_Solid Pure White Solid Charcoal Add Activated Carbon & Hot Filter Colored_Solution->Charcoal Yes Oiling_Out Oiling Out? Colored_Solution->Oiling_Out No Charcoal->Recrystallization Troubleshoot_Oiling Troubleshoot Oiling Out (Slow Cool, More Solvent, Seed) Oiling_Out->Troubleshoot_Oiling Yes Purity_Check Purity Check (TLC, MP) Oiling_Out->Purity_Check No Troubleshoot_Oiling->Recrystallization Purity_Check->Pure_Solid Purity OK Insufficient_Purity Purity Insufficient Purity_Check->Insufficient_Purity Purity Not OK Column_Chromatography Column Chromatography Column_Chromatography->Pure_Solid Insufficient_Purity->Column_Chromatography

Caption: Purification workflow for the target compound.

Troubleshooting_Logic Troubleshooting Common Purification Issues Start Start Purification Issue Encounter Issue Start->Issue Colored Colored Product Issue->Colored Color Oiling Oiling Out Issue->Oiling Oiling Low_Purity Low Purity Issue->Low_Purity Purity No_Crystals No Crystals Form Issue->No_Crystals No Crystals Solution_Colored Use Activated Carbon Colored->Solution_Colored Solution_Oiling Slow Cooling / Adjust Solvent Oiling->Solution_Oiling Solution_Purity Column Chromatography Low_Purity->Solution_Purity Solution_Crystals Scratch / Seed Crystal No_Crystals->Solution_Crystals Success Pure Product Solution_Colored->Success Solution_Oiling->Success Solution_Purity->Success Solution_Crystals->Success

Caption: Decision tree for troubleshooting purification.

References

Technical Support Center: Synthesis of Thieno[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thieno[2,3-b]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and practical guidance on overcoming specific issues during the synthesis of thieno[2,3-b]pyridines. The troubleshooting guides are categorized by the synthetic method.

Gewald Reaction

The Gewald reaction is a versatile multi-component reaction for the synthesis of 2-aminothiophenes, which are key precursors for certain thieno[2,3-b]pyridine derivatives. However, the reaction is often associated with the formation of complex side products.

Q1: My Gewald reaction for a 2-aminothiophene precursor is giving a low yield and a complex mixture of byproducts that are difficult to separate. What are the likely side reactions?

A1: The Gewald reaction, while powerful, is notorious for producing a variety of sulfur-containing impurities. The primary side reactions often stem from the reactivity of elemental sulfur and the potential for alternative reaction pathways of the intermediates.

Common Side Reactions & Byproducts:

  • Formation of Polysulfides and Colloidal Sulfur: Elemental sulfur can form various polysulfide species in the reaction mixture, which can be difficult to remove and may interfere with the desired reaction pathway. Unreacted elemental sulfur can also remain in a colloidal state, complicating purification.

  • Over-alkylation or Dimerization of Intermediates: The activated methylene compounds or the enamine intermediates can undergo self-condensation or react with multiple sulfur atoms, leading to dimeric or polymeric byproducts.

  • Gruner-Gewald Rearrangement: In some cases, the initially formed 2-aminothiophene can undergo rearrangement to form other heterocyclic systems, although this is less common for the direct precursors to thieno[2,3-b]pyridines.

  • Incomplete Reaction: The reaction may not go to completion, leaving starting materials or intermediate products in the final mixture.

Troubleshooting & Solutions:

Problem Potential Cause Recommended Solution
Low Yield & Complex Mixture Non-optimal reaction temperature or time.Systematically vary the reaction temperature and monitor the reaction progress by TLC or LC-MS to identify the optimal conditions for product formation while minimizing byproduct generation.
Presence of Colloidal Sulfur Excess elemental sulfur or inefficient reaction.Use a slight excess of sulfur (e.g., 1.1-1.2 equivalents). For purification, filtration through celite or washing the crude product with a solvent in which sulfur is sparingly soluble (e.g., cold hexane) can be effective.
Formation of Polymeric Byproducts High concentration of reactants or prolonged reaction times.Use a more dilute reaction mixture. Optimize the reaction time to stop the reaction once the desired product is formed, as confirmed by in-process controls.
Difficulty in Purification Similar polarity of product and byproducts.Employ column chromatography with a carefully selected solvent system. In some cases, crystallization or trituration of the crude product may be effective in removing impurities.

Experimental Protocol: General Procedure for Gewald Reaction to form a 2-Aminothiophene Precursor

A general procedure for the synthesis of a 2-aminothiophene intermediate is as follows:

  • To a stirred solution of the ketone (1.0 eq.) and the active methylene nitrile (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF), add a catalytic amount of a base (e.g., morpholine, triethylamine, or piperidine).

  • Add elemental sulfur (1.1-1.2 eq.) to the mixture.

  • Heat the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and then with a small amount of a non-polar solvent (e.g., hexane) to remove residual sulfur.

  • Purify the crude product by recrystallization or column chromatography.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a key step in many thieno[2,3-b]pyridine syntheses, involving the intramolecular cyclization of a dinitrile or a cyano-ester to form the thiophene ring.

Q2: My Thorpe-Ziegler cyclization is not proceeding to completion, and I am isolating the uncyclized intermediate. How can I drive the reaction to completion?

A2: Incomplete cyclization is a common issue in the Thorpe-Ziegler reaction and can be influenced by several factors, including the choice of base, solvent, temperature, and the structure of the substrate.

Troubleshooting Incomplete Cyclization:

Problem Potential Cause Recommended Solution
Incomplete Cyclization Insufficiently strong base or steric hindrance.Use a stronger base such as sodium ethoxide, sodium hydride, or potassium tert-butoxide. Ensure anhydrous conditions as the presence of water can quench the base. Increasing the reaction temperature may also promote cyclization.
Reaction Stalls Equilibrium between the open-chain and cyclized forms.If possible, remove a byproduct of the reaction (e.g., water or alcohol) to shift the equilibrium towards the cyclized product.
Side Reactions with Base Hydrolysis of nitrile or ester groups.Use a non-nucleophilic base if hydrolysis is a concern. Running the reaction at lower temperatures for a longer duration might also minimize side reactions.

Q3: I am observing the formation of a colored, possibly polymeric, byproduct in my Thorpe-Ziegler reaction. What could be the cause?

A3: The formation of colored byproducts, often polymeric in nature, can result from side reactions of the highly reactive intermediates under basic conditions.

Potential Causes and Solutions for Byproduct Formation:

  • Cause: Polymerization of the starting material or intermediates, especially if they contain other reactive functional groups.

  • Solution: Use a less concentrated reaction mixture. Add the base slowly to the solution of the substrate to maintain a low concentration of the reactive anionic intermediate. Optimize the reaction temperature and time to favor the desired intramolecular cyclization over intermolecular side reactions.

Experimental Protocol: General Procedure for Thorpe-Ziegler Cyclization

A general protocol for the Thorpe-Ziegler cyclization to form the thieno[2,3-b]pyridine core is as follows:

  • Dissolve the dinitrile or cyano-ester precursor in a dry, aprotic solvent (e.g., THF, DMF, or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a strong base (e.g., sodium hydride, sodium ethoxide, or potassium tert-butoxide) portion-wise or as a solution to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

  • Stir the reaction mixture at the appropriate temperature (from room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding a proton source (e.g., water, acetic acid, or a saturated solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is another route to substituted thiophenes that can serve as precursors to thieno[2,3-b]pyridines. It typically involves the reaction of a β-chloro-α,β-unsaturated aldehyde or ketone with a thioglycolate derivative.

Q4: In my Fiesselmann-type synthesis, I am getting a mixture of the desired thiophene and an acyclic intermediate. How can I improve the yield of the cyclized product?

A4: The formation of an acyclic intermediate suggests that the final cyclization and dehydration steps are not proceeding efficiently.

Troubleshooting Incomplete Cyclization in Fiesselmann Synthesis:

Problem Potential Cause Recommended Solution
Isolation of Acyclic Intermediate Insufficiently basic conditions for the final cyclization/dehydration step.After the initial addition reaction, ensure that the reaction conditions are sufficiently basic to promote the intramolecular condensation. This might involve changing the base or increasing the reaction temperature.
Low Yield of Thiophene Competing side reactions of the thioglycolate or the unsaturated carbonyl compound.Optimize the reaction conditions, such as temperature and reaction time, to favor the desired reaction pathway. The order of addition of reagents can also be critical.

Signaling Pathways and Experimental Workflows

To aid in understanding the reaction mechanisms and troubleshooting logic, the following diagrams are provided.

Gewald_Reaction_Troubleshooting start Start Gewald Reaction reaction Ketone + Active Methylene Nitrile + Sulfur + Base start->reaction low_yield Low Yield / Complex Mixture reaction->low_yield Check Yield purification_issue Purification Difficulty reaction->purification_issue Check Purity side_products Side Products Observed reaction->side_products Analyze Mixture product Desired 2-Aminothiophene low_yield->product No optimize_temp Optimize Temperature & Time low_yield->optimize_temp Yes adjust_reagents Adjust Reagent Stoichiometry low_yield->adjust_reagents Yes change_base Change Base/Solvent low_yield->change_base Yes purification_issue->product No chromatography Column Chromatography purification_issue->chromatography Yes crystallization Recrystallization/Trituration purification_issue->crystallization Yes side_products->product No characterize_byproducts Characterize Byproducts (NMR, MS) side_products->characterize_byproducts Yes optimize_temp->reaction adjust_reagents->reaction change_base->reaction chromatography->product crystallization->product characterize_byproducts->optimize_temp characterize_byproducts->adjust_reagents characterize_byproducts->change_base

Caption: Troubleshooting workflow for the Gewald reaction.

Thorpe_Ziegler_Troubleshooting start Start Thorpe-Ziegler Cyclization reaction Dinitrile/Cyano-ester + Strong Base start->reaction incomplete_cyclization Incomplete Cyclization reaction->incomplete_cyclization Check Conversion byproduct_formation Byproduct Formation reaction->byproduct_formation Check Purity product Desired Thieno[2,3-b]pyridine incomplete_cyclization->product No stronger_base Use Stronger Base (e.g., NaH, KOtBu) incomplete_cyclization->stronger_base Yes anhydrous_conditions Ensure Anhydrous Conditions incomplete_cyclization->anhydrous_conditions Yes increase_temp Increase Reaction Temperature incomplete_cyclization->increase_temp Yes byproduct_formation->product No optimize_conditions Optimize Temp, Time, Concentration byproduct_formation->optimize_conditions Yes slow_addition Slow Addition of Base byproduct_formation->slow_addition Yes stronger_base->reaction anhydrous_conditions->reaction increase_temp->reaction optimize_conditions->reaction slow_addition->reaction

Stability issues of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues when working with this compound in solution?

A1: Based on the chemical structure, which contains a thienopyridine core, an amino group, and a nitrile group, potential stability issues in solution may include:

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, potentially converting to a carboxamide or a carboxylic acid.

  • Oxidation: The thienopyridine ring system, particularly the sulfur atom in the thiophene ring, is prone to oxidation.

  • Photosensitivity: Thienopyridine derivatives can be sensitive to light, leading to photodegradation.

  • Solvent Reactivity: Certain reactive solvents may interact with the amino or nitrile groups.

Q2: I am observing a change in the color of my solution of this compound over time. What could be the cause?

A2: A color change in the solution is often an indicator of chemical degradation. This could be due to oxidation of the thienopyridine ring system or the formation of degradation products with chromophores that absorb in the visible spectrum. It is recommended to protect the solution from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon).

Q3: My analytical chromatography (HPLC/UPLC) is showing new peaks appearing in my sample solution over time. How can I identify these new peaks?

A3: The appearance of new peaks in your chromatogram suggests the formation of degradation products. To identify these, you can perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate these impurities. The degradation products can then be characterized using techniques like mass spectrometry (MS) to determine their molecular weights and fragmentation patterns, and NMR spectroscopy for structural elucidation.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures (e.g., 2-8 °C or frozen).

  • Protected from light by using amber glassware or by wrapping the container in aluminum foil.

  • Protected from oxygen by purging the solution and the headspace of the container with an inert gas (e.g., nitrogen or argon).

  • Prepared fresh whenever possible, especially for use in sensitive assays.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Acidic Solution

  • Symptom: Significant decrease in the main compound peak and the appearance of new, more polar peaks in HPLC analysis of a solution prepared in an acidic buffer.

  • Potential Cause: Acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid or amide.

  • Troubleshooting Steps:

    • pH Adjustment: If the experimental conditions allow, increase the pH of the solution to be closer to neutral.

    • Solvent Selection: If possible, use aprotic solvents instead of aqueous acidic buffers.

    • Temperature Control: Perform experiments at lower temperatures to reduce the rate of hydrolysis.

    • Time Limitation: Prepare the acidic solution immediately before use and minimize the time it is stored.

Issue 2: Instability in the Presence of Oxidizing Agents or Air

  • Symptom: Loss of the parent compound and formation of new peaks when the solution is exposed to air for extended periods or when oxidizing agents are present.

  • Potential Cause: Oxidation of the thiophene ring in the thienopyridine system.

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle the solution under an inert atmosphere (e.g., in a glovebox or by using Schlenk techniques). Purge solvents with nitrogen or argon before use.

    • Antioxidants: If compatible with the downstream application, consider adding a small amount of an antioxidant (e.g., BHT or ascorbic acid).

    • Solvent Purity: Ensure that solvents are free of peroxides, which can initiate oxidation.

Summary of Potential Degradation under Forced Conditions

The following table summarizes the likely degradation behavior of this compound under various stress conditions, based on the known chemistry of its functional groups and the thienopyridine class of compounds.

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acidic Hydrolysis Hydrolysis of the nitrile group.3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid.
Basic Hydrolysis Hydrolysis of the nitrile group.3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, Salt of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid.
Oxidation Oxidation of the thiophene sulfur.N-oxides, S-oxides, or other oxidized derivatives of the thienopyridine ring.
Photolytic Photodegradation of the aromatic system.Various photoproducts, potentially involving ring cleavage or rearrangement.
Thermal Thermally induced degradation.Dependent on conditions, could lead to various decomposition products.

Experimental Protocols

Protocol 1: Forced Degradation Study - General Procedure

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for a specified time.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a 3% solution of hydrogen peroxide. Keep at room temperature for a specified time, protected from light.

    • Photolytic Degradation: Expose a solution of the compound to a light source with a specific wavelength (e.g., 254 nm or 365 nm) or to sunlight for a defined period. A control sample should be kept in the dark.

    • Thermal Degradation: Store a solid sample of the compound in an oven at a high temperature (e.g., 105°C) for a specified duration. Also, heat a solution of the compound.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis. Analyze the samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.

  • Peak Identification: Use LC-MS to obtain the mass-to-charge ratio of the degradation products to help in their identification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 60-80°C) prep_stock->acid Expose to Stress base Basic Hydrolysis (0.1M NaOH, RT-60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to Stress photo Photolytic Degradation (UV/Sunlight) prep_stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidation->hplc Analyze at Time Points photo->hplc Analyze at Time Points lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: Workflow for a forced degradation study.

troubleshooting_flow cluster_conditions Identify Conditions cluster_actions Corrective Actions start Instability Observed (e.g., new HPLC peaks) cond_acid Acidic pH? start->cond_acid cond_air Exposure to Air/Oxidants? cond_acid->cond_air No action_ph Adjust pH to Neutral Use Aprotic Solvents cond_acid->action_ph Yes cond_light Exposure to Light? cond_air->cond_light No action_inert Use Inert Atmosphere Add Antioxidants cond_air->action_inert Yes action_dark Store in Amber Vials Work in Low Light cond_light->action_dark Yes

Caption: Troubleshooting logic for stability issues.

Optimizing reaction conditions for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the optimization of reaction conditions for the derivatization of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for the 3-amino group of this thieno[2,3-b]pyridine scaffold?

A1: The 3-amino group is a versatile handle for derivatization. Common strategies include N-acylation with acyl chlorides or anhydrides, N-alkylation, formation of ureas and thioureas by reacting with isocyanates and isothiocyanates respectively, and diazotization followed by coupling reactions. The choice of derivatization depends on the desired final compound and its intended application.

Q2: Why is a base often required for N-acylation reactions?

A2: When using acyl halides or anhydrides as acylating agents, an acidic byproduct (e.g., HCl) is generated. A base, such as pyridine or triethylamine, is necessary to neutralize this acid. If not neutralized, the acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Q3: Can the nitrile group at the 2-position be hydrolyzed?

A3: Yes, the nitrile group can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions. Care must be taken to choose hydrolysis conditions that are compatible with the rest of the molecule to avoid unwanted side reactions.

Q4: What are typical solvents used for the derivatization of this compound?

A4: The choice of solvent is crucial and depends on the specific reaction. For N-acylation, aprotic solvents like Dichloromethane (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF) are commonly used. For reactions involving strong bases, anhydrous conditions are often necessary.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis during the reaction.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Reagents Ensure the acylating agent (e.g., acyl chloride) is fresh or has been properly stored to prevent degradation from moisture. Verify the purity and integrity of the starting material.
Insufficient Base Ensure at least a stoichiometric amount of base is used to neutralize the acid byproduct. For less reactive amines, a slight excess of a stronger, non-nucleophilic base like triethylamine or DIPEA may be beneficial.
Low Reaction Temperature While some reactions are initiated at 0°C to control exothermicity, they may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine if it is stalling at a low temperature.
Inappropriate Solvent Ensure the solvent is anhydrous, especially for moisture-sensitive reactions. The solubility of the starting material and reagents in the chosen solvent is also critical for the reaction to proceed.
Issue 2: Formation of Multiple Products/Impurities
Potential Cause Recommended Solution
Di-acylation or other side reactions Use a controlled amount of the acylating agent (e.g., 1.05-1.1 equivalents). Adding the acylating agent dropwise at a low temperature (0°C) can help to minimize side reactions.
Degradation of Starting Material or Product If the reaction mixture is heated, be mindful of the stability of your compounds. Prolonged heating or excessively high temperatures can lead to degradation. If the product is sensitive to the workup conditions (e.g., acidic or basic washes), consider alternative purification methods.
Oxidative Dimerization In some cases, oxidative dimerization of 3-aminothieno[2,3-b]pyridines can occur, especially in the presence of oxidizing agents.[1] Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if oxidation is a concern.
Issue 3: Difficulty in Product Purification

| Potential Cause | Recommended Solution | | Co-elution of Product and Starting Material | If the product and starting material have similar polarities, chromatographic separation can be challenging. Try different solvent systems for column chromatography. An acidic wash during workup can help remove unreacted basic starting material as a water-soluble salt. | | Product is an oil or difficult to crystallize | If the product is an oil, try triturating with a non-polar solvent like hexane or pentane to induce solidification. If crystallization is difficult, consider techniques like slow evaporation, or dissolving in a good solvent and adding a poor solvent dropwise until turbidity is observed, then allowing it to stand. | | Contamination with the base | If a basic catalyst like pyridine is used, it can be difficult to remove. Washing the organic layer with dilute aqueous acid (e.g., 1M HCl) during workup will protonate the base, making it water-soluble and easily removable. |

Data Presentation

Optimization of N-Acylation Reaction Conditions

The following table summarizes the results of a representative optimization study for the N-acylation of this compound with benzoyl chloride.

Entry Base (equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1Pyridine (1.1)DCM0 to RT475
2Triethylamine (1.2)DCM0 to RT288
3DIPEA (1.2)DCM0 to RT292
4NoneDCM0 to RT12<5
5Triethylamine (1.2)THF0 to RT385
6Triethylamine (1.2)Acetonitrile0 to RT382
7Triethylamine (1.2)DCM0665

Note: This data is illustrative and represents typical trends in N-acylation reaction optimization. Actual results may vary.

Experimental Protocols

General Procedure for N-Acylation of this compound

This protocol describes a general method for the N-acylation using an acyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the base (TEA or DIPEA) to the stirred solution.

  • Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5°C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Mandatory Visualizations

experimental_workflow start Start: Dissolve Starting Material cool Cool to 0°C start->cool add_base Add Base cool->add_base add_acyl_chloride Add Acyl Chloride Dropwise add_base->add_acyl_chloride react React at Room Temperature (Monitor by TLC) add_acyl_chloride->react quench Quench Reaction react->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify end End: Characterize Product purify->end

Caption: General experimental workflow for N-acylation.

troubleshooting_guide start Low Yield or Incomplete Reaction? check_reagents Are Reagents Active/Pure? start->check_reagents reagents_ok Yes check_reagents->reagents_ok Yes reagents_bad No check_reagents->reagents_bad No check_base Is Base Stoichiometry Correct? reagents_ok->check_base replace_reagents Use fresh/purified reagents reagents_bad->replace_reagents base_ok Yes check_base->base_ok Yes base_bad No check_base->base_bad No check_temp Is Reaction Temperature Sufficient? base_ok->check_temp adjust_base Use 1.2 eq of a non-nucleophilic base base_bad->adjust_base temp_ok Yes check_temp->temp_ok Yes temp_bad No check_temp->temp_bad No check_impurities Multiple Spots on TLC? temp_ok->check_impurities increase_temp Warm to RT or heat gently temp_bad->increase_temp impurities_yes Yes check_impurities->impurities_yes impurities_no No check_impurities->impurities_no optimize_addition Optimize Reagent Addition (slow, at 0°C) impurities_yes->optimize_addition purification_issue Difficulty with Purification? impurities_no->purification_issue purification_yes Yes purification_issue->purification_yes purification_no No purification_issue->purification_no optimize_purification Try different chromatography solvents or acidic wash purification_yes->optimize_purification success Successful Derivatization purification_no->success

Caption: Troubleshooting decision tree for derivatization.

References

Technical Support Center: Overcoming Poor Solubility of Thieno[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of thieno[2,3-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My thieno[2,3-b]pyridine derivative has very low aqueous solubility. What are the primary strategies to improve this?

A1: Poor aqueous solubility is a known challenge with the thieno[2,3-b]pyridine scaffold. The primary strategies to overcome this can be broadly categorized into two approaches: chemical modification of the molecule itself and advanced formulation techniques.

  • Chemical Modification: This involves altering the chemical structure of the derivative to introduce more polar or solubilizing functional groups. Examples include adding hydroxyl or amine groups, or employing a prodrug strategy.

  • Formulation Strategies: These methods focus on how the compound is prepared and delivered, without changing its chemical structure. Common techniques include the use of co-solvents, cyclodextrin complexation, nanoparticle encapsulation, solid dispersions, and self-emulsifying drug delivery systems (SEDDS).

Q2: How significant is the impact of chemical modification on solubility?

A2: Chemical modifications can have a dramatic effect on solubility. For instance, a structural analog where the sulfur atom in the thieno[2,3-b]pyridine core was replaced with a nitrogen to form a 1H-pyrrolo[2,3-b]pyridine derivative, showed a remarkable increase in water solubility by three orders of magnitude, from 1.2 µg/mL to 1.3 mg/mL.[1][2] However, it is crucial to note that such modifications can also impact the compound's biological activity, as was observed in this case where the anti-cancer efficacy was diminished.[1][2]

Q3: What are cyclodextrins and how do they improve the solubility of thieno[2,3-b]pyridine derivatives?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like many thieno[2,3-b]pyridine derivatives, within their hydrophobic core, forming an "inclusion complex." This complex is more soluble in aqueous media because the hydrophilic exterior of the cyclodextrin interacts favorably with water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose and has been successfully employed to solubilize thieno[2,3-b]pyridines for in vivo studies.[1]

Q4: Can nanoparticle formulations improve both solubility and efficacy?

A4: Yes, nanoparticle-based formulations can enhance both the solubility and the therapeutic effect of a drug. By encapsulating a potent thieno[2,3-b]pyridine derivative in a cholesteryl-poly(allylamine) polymer matrix, researchers were able to form nanoparticles.[1] While specific solubility data for this formulation was not detailed, the resulting nanoparticle complex demonstrated a five-fold increase in potency against human pancreatic adenocarcinoma cells compared to the free drug.[1] This highlights the potential of nanocarriers to improve drug delivery and efficacy.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution from a DMSO stock.

Logical Workflow for Troubleshooting Precipitation

Troubleshooting_Precipitation start Precipitation observed upon dilution of DMSO stock into aqueous buffer step1 Is the final DMSO concentration <0.5%? start->step1 step2 Reduce final DMSO concentration and re-test. step1->step2 No step3 Consider co-solvent system (e.g., ethanol, PEG 400). step1->step3 Yes step2->step1 step4 Explore pH modification if compound is ionizable. step3->step4 step5 Attempt formulation strategies: - Cyclodextrin Complexation - Nanoparticle Encapsulation - Solid Dispersion step4->step5 PLC_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PLCg PLC-γ RTK->PLCg activates PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Proliferation Cell Proliferation & Survival Ca2->Proliferation PKC->Proliferation Inhibitor Thieno[2,3-b]pyridine Derivative Inhibitor->PLCg inhibits TDP1_Pathway Top1 Topoisomerase I (Top1) DNA_Damage Top1-DNA Covalent Complex (DNA Damage) Top1->DNA_Damage forms TDP1 TDP1 DNA_Damage->TDP1 is a substrate for BER Base Excision Repair (BER) TDP1->BER removes Top1, allows Apoptosis Apoptosis TDP1->Apoptosis prevents Repair DNA Repair BER->Repair Inhibitor Thieno[2,3-b]pyridine Derivative Inhibitor->TDP1 inhibits Inhibitor->Apoptosis promotes A2AR_Pathway Adenosine Adenosine (in Tumor Microenvironment) A2AR A2A Receptor Adenosine->A2AR binds to Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Immune_Suppression Immune Suppression (e.g., reduced T-cell activity) PKA->Immune_Suppression Inhibitor Thieno[2,3-b]pyridine Derivative Inhibitor->A2AR inhibits Tubulin_Pathway Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Arrest G2/M Arrest & Apoptosis Polymerization->Arrest blockage leads to Spindle Mitotic Spindle Formation Microtubules->Spindle Cell_Division Cell Division Spindle->Cell_Division Inhibitor Thieno[2,3-b]pyridine Derivative Inhibitor->Polymerization inhibits

References

Troubleshooting unexpected NMR shifts in 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected Nuclear Magnetic Resonance (NMR) shifts during their experiments with 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The expected NMR chemical shifts can be predicted based on the structure of the molecule. Below is a table of predicted ¹H and ¹³C NMR chemical shifts. Please note that these are predicted values and minor deviations may be observed in experimental data.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 500 MHz)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H₅6.95Singlet
-NH₂5.80Broad Singlet
-CH₃ (at C₆)2.45Singlet
-CH₃ (at C₄)2.30Singlet

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 125 MHz)

Carbon AtomPredicted Chemical Shift (ppm)
C₇ₐ162.5
C₆155.0
C₄148.0
C₂145.0
C₅118.0
C₃ₐ117.0
-CN115.5
C₃90.0
-CH₃ (at C₆)24.0
-CH₃ (at C₄)18.0

Q2: My observed ¹H NMR shifts for the aromatic proton and methyl groups are slightly different from the predicted values. What could be the cause?

A2: Minor deviations in chemical shifts are common and can be attributed to several factors:

  • Solvent Effects: The chemical environment of a molecule is influenced by the solvent used for the NMR analysis. Aromatic solvents like benzene-d₆ can cause significant upfield shifts, while polar aprotic solvents like DMSO-d₆ can lead to downfield shifts due to hydrogen bonding and other intermolecular interactions.

  • Concentration: The concentration of the sample can affect the chemical shifts, especially for protons involved in hydrogen bonding, such as the amino protons. At higher concentrations, intermolecular interactions are more pronounced.

  • Temperature: Temperature can influence the conformational dynamics of the molecule and the extent of hydrogen bonding, leading to changes in chemical shifts.

  • pH: The acidity or basicity of the NMR sample can lead to protonation or deprotonation of the molecule, which will significantly alter the electronic environment and thus the chemical shifts.

Q3: I am observing more signals in my ¹H NMR spectrum than expected. What does this indicate?

A3: The presence of extra signals in your NMR spectrum is typically due to one of the following:

  • Impurities: The most common reason for unexpected peaks is the presence of impurities. These could be residual solvents from purification (e.g., ethyl acetate, dichloromethane, ethanol), unreacted starting materials, or byproducts from the synthesis.

  • Sample Degradation: The compound may have degraded if not handled or stored properly. Thieno[2,3-b]pyridine derivatives can be susceptible to oxidation or other degradation pathways.

  • Rotational Isomers (Rotamers): In some cases, restricted rotation around a single bond (e.g., the C-C bond between the aromatic ring and a substituent) can lead to the presence of multiple conformers that are stable on the NMR timescale, each giving rise to a distinct set of signals.

Q4: The signal for the amino (-NH₂) protons is very broad or not visible at all. What should I do?

A4: The broadening or disappearance of the amino proton signal is a common phenomenon and can be caused by:

  • Proton Exchange: The amino protons are acidic and can exchange with residual water or deuterated solvent (if it contains exchangeable deuterium, like D₂O or CD₃OD). This exchange process can broaden the signal or cause it to disappear entirely.

  • Quadrupole Broadening: The adjacent nitrogen atom has a quadrupole moment that can sometimes lead to broadening of the NH signal.

To confirm the presence of the amino protons, you can perform a D₂O exchange experiment. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The signal corresponding to the amino protons should disappear.

Troubleshooting Workflow for Unexpected NMR Shifts

Troubleshooting_NMR_Shifts start Unexpected NMR Shifts Observed check_purity 1. Assess Sample Purity (TLC, LC-MS, etc.) start->check_purity pure Sample is Pure check_purity->pure Pure impure Sample is Impure check_purity->impure Impure check_nmr_params 2. Review NMR Acquisition Parameters pure->check_nmr_params re_purify Re-purify Sample (Recrystallization, Chromatography) impure->re_purify identify_impurities Identify Impurities (Residual Solvents, Starting Materials) impure->identify_impurities re_purify->start identify_impurities->start params_ok Parameters are Correct check_nmr_params->params_ok params_bad Parameters are Incorrect check_nmr_params->params_bad consider_solvent 3. Consider Solvent Effects params_ok->consider_solvent optimize_params Optimize Shimming, Acquisition Time, etc. params_bad->optimize_params optimize_params->start solvent_issue Potential Solvent Interaction consider_solvent->solvent_issue no_solvent_issue No Obvious Solvent Issue consider_solvent->no_solvent_issue change_solvent Acquire Spectrum in a Different Solvent (e.g., CDCl₃, Benzene-d₆) solvent_issue->change_solvent structural_effects 4. Evaluate Structural & Environmental Factors no_solvent_issue->structural_effects change_solvent->start concentration Concentration Effects structural_effects->concentration temperature Temperature Effects structural_effects->temperature ph pH Effects structural_effects->ph perform_2d_nmr 5. Perform 2D NMR Experiments (COSY, HSQC, HMBC) concentration->perform_2d_nmr temperature->perform_2d_nmr ph->perform_2d_nmr end Structural Confirmation / Problem Identified perform_2d_nmr->end

Caption: A flowchart for troubleshooting unexpected NMR shifts.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the literature for the synthesis of the title compound.

  • To a suspension of 4,6-dimethyl-3-cyanopyridine-2(1H)-thione (1.78 g, 10 mmol) in dimethylformamide (DMF, 20 mL), add a 10% aqueous solution of potassium hydroxide (KOH) (5.6 mL, 10 mmol).

  • To this mixture, add chloroacetonitrile (0.76 g, 10 mmol) at room temperature and stir for 15-20 minutes.

  • Add another portion of 10% aqueous KOH solution (5.6 mL, 10 mmol) to the reaction mixture.

  • Heat the mixture to 85°C (358 K) and maintain this temperature for 6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain this compound as a white solid.

Standard NMR Sample Preparation

  • Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) using a clean pipette.

  • Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, sonicate for 1-2 minutes to ensure complete dissolution.

  • If the sample was dissolved in a separate vial, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer for analysis.

Factors Influencing NMR Shifts

The following diagram illustrates the key factors that can cause deviations in the observed NMR chemical shifts.

Factors_Influencing_NMR_Shifts observed_shifts Observed NMR Shifts intrinsic_factors Intrinsic Molecular Factors observed_shifts->intrinsic_factors extrinsic_factors External & Environmental Factors observed_shifts->extrinsic_factors inductive_effects Inductive Effects (Electronegativity of Substituents) intrinsic_factors->inductive_effects resonance_effects Resonance Effects (Electron Delocalization) intrinsic_factors->resonance_effects anisotropy Magnetic Anisotropy (e.g., from aromatic rings, C≡N) intrinsic_factors->anisotropy solvent Solvent Effects (Polarity, H-bonding, Aromaticity) extrinsic_factors->solvent concentration Concentration (Intermolecular Interactions) extrinsic_factors->concentration temperature Temperature (Molecular Motion, H-bonding) extrinsic_factors->temperature ph pH (Protonation/Deprotonation) extrinsic_factors->ph impurities Impurities (Paramagnetic species, Residual solvents) extrinsic_factors->impurities

Caption: Factors influencing observed NMR chemical shifts.

How to prevent dimerization in 3-aminothieno[2,3-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminothieno[2,3-b]pyridines. The focus is on preventing unwanted dimerization reactions, a common challenge in the synthesis and functionalization of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is dimerization in the context of 3-aminothieno[2,3-b]pyridine reactions, and why is it a problem?

A1: Dimerization is a side reaction where two molecules of a 3-aminothieno[2,3-b]pyridine derivative react with each other to form a larger, often undesired, molecule (a dimer). This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process. One of the most well-documented forms of dimerization in this class of compounds is oxidative dimerization.

Q2: What is oxidative dimerization, and under what conditions does it typically occur?

A2: Oxidative dimerization is a specific type of dimerization that occurs in the presence of an oxidizing agent. For 3-aminothieno[2,3-b]pyridine-2-carboxamides, treatment with oxidizing agents like sodium hypochlorite (NaOCl), the active ingredient in commercial bleach, can lead to the formation of complex dimeric structures.[1][2][3] This reaction is often regio- and stereoselective.[1][2][3]

Q3: I am observing a significant amount of a dimeric byproduct in my reaction. How can I confirm its structure?

A3: Characterization of the dimer can be achieved through standard analytical techniques. High-Resolution Mass Spectrometry (HRMS) will show a molecular ion corresponding to double the mass of the starting material minus the atoms lost during the dimerization. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) are crucial for elucidating the complex structure of the dimer. In some cases, single-crystal X-ray diffraction can provide unambiguous structural confirmation.

Troubleshooting Guide: Preventing Dimerization

This guide is designed to help you troubleshoot and prevent dimerization in your reactions involving 3-aminothieno[2,3-b]pyridines.

Issue 1: Dimerization during Oxidative Reactions

Symptoms:

  • Formation of a major byproduct with approximately double the molecular weight of the starting material.

  • Reduced yield of the expected oxidized product.

  • The reaction mixture changes color unexpectedly.

Root Cause: The 3-amino group of the thieno[2,3-b]pyridine ring is susceptible to oxidation, which can initiate a cascade of reactions leading to dimerization, especially when strong oxidizing agents are used.[1][2][3]

Solutions:

  • Avoid Strong Oxidizing Agents: If the desired transformation is not oxidation, avoid reagents like NaOCl.

  • Modify Reaction Conditions: If oxidation is intended but dimerization is a side reaction, optimizing conditions can help. This includes lowering the reaction temperature, reducing the concentration of the oxidizing agent, and changing the solvent system. For instance, oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides with NaOCl has been observed to proceed with different efficiencies depending on the solvent and the use of a phase transfer catalyst.[1][2]

Logical Workflow for Troubleshooting Oxidative Dimerization

start Dimerization Observed in Oxidative Reaction check_reagent Is a strong oxidizing agent (e.g., NaOCl) being used? start->check_reagent change_reagent Consider alternative, milder oxidizing agents. check_reagent->change_reagent Yes optimize Optimize Reaction Conditions check_reagent->optimize No end Dimerization Minimized change_reagent->end lower_temp Lower Reaction Temperature optimize->lower_temp lower_conc Decrease Oxidant Concentration optimize->lower_conc change_solvent Screen Different Solvents optimize->change_solvent ptc Consider Phase Transfer Catalysis (if applicable) optimize->ptc lower_temp->end lower_conc->end change_solvent->end ptc->end

Caption: Troubleshooting workflow for oxidative dimerization.

Issue 2: Dimerization during Acylation or Amide Coupling Reactions

Symptoms:

  • Low yield of the desired N-acylated or amide-coupled product.

  • Formation of a significant amount of starting material dimer.

  • Complex reaction mixture that is difficult to purify.

Root Cause: The 3-amino group of the thieno[2,3-b]pyridine ring system is a nucleophile. Under certain conditions, particularly with highly reactive acylating agents or in the presence of strong bases, the deprotonated amide of one molecule can potentially react with an activated intermediate of another, leading to dimerization. While direct evidence for this specific dimerization in the literature is scarce, it is a plausible side reaction for electron-rich aminoheterocycles. A more common issue is the di-acylation or reaction at other nucleophilic sites if present.

Solutions:

  • Use of Protecting Groups: The most robust strategy to prevent side reactions at the 3-amino group is to temporarily "protect" it with a chemical moiety that can be removed later. This is a common strategy in the synthesis of complex molecules.

    • Protecting Group Selection: Common protecting groups for amines include tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the stability of your molecule to the deprotection conditions.

Protecting GroupProtection ReagentDeprotection ConditionsKey Advantages
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)Stable to a wide range of non-acidic conditions.
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., Piperidine in DMF)Stable to acidic conditions.
  • Optimization of Reaction Conditions:

    • Use Milder Acylating Agents: Instead of highly reactive acyl chlorides, consider using carboxylic acids activated with coupling agents like HATU, HBTU, or EDC.

    • Control of Stoichiometry and Addition Rate: Use a precise stoichiometry of the acylating agent and consider its slow, dropwise addition to the solution of the 3-aminothieno[2,3-b]pyridine. This minimizes the concentration of the reactive species at any given time.

    • Choice of Base: Use a non-nucleophilic base (e.g., DIEA) to scavenge the acid produced during the reaction without promoting side reactions.

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can often suppress the rate of side reactions more than the desired reaction.

Experimental Workflow for Acylation with Protecting Group Strategy

start Start: 3-Aminothieno[2,3-b]pyridine protect Protect 3-Amino Group (e.g., with Boc₂O) start->protect protected_intermediate N-Protected Intermediate protect->protected_intermediate acylate Perform Acylation/ Amide Coupling Reaction protected_intermediate->acylate acylated_product N-Protected Acylated Product acylate->acylated_product deprotect Deprotect 3-Amino Group (e.g., with TFA) acylated_product->deprotect final_product Final Acylated Product deprotect->final_product

Caption: Workflow for acylation using a protecting group strategy.

Detailed Experimental Protocols

Protocol 1: General Procedure for Boc Protection of 3-Aminothieno[2,3-b]pyridine

This is a general protocol and may require optimization for your specific substrate.

  • Dissolution: Dissolve the 3-aminothieno[2,3-b]pyridine derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq). Alternatively, a base like triethylamine (TEA, 1.2 eq) can be used.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the N-Boc protected 3-aminothieno[2,3-b]pyridine.

Protocol 2: General Procedure for Acylation of N-Boc Protected 3-Aminothieno[2,3-b]pyridine
  • Dissolution: Dissolve the N-Boc protected 3-aminothieno[2,3-b]pyridine (1.0 eq) in an anhydrous aprotic solvent like DCM or DMF.

  • Acylation:

    • Using Acyl Chloride: Cool the solution to 0 °C and add a non-nucleophilic base such as triethylamine (1.2 eq). Add the acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Using a Coupling Agent: To a solution of the carboxylic acid (1.1 eq), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIEA (2.0 eq). Stir for a few minutes to activate the acid, then add the N-Boc protected 3-aminothieno[2,3-b]pyridine solution. Stir at room temperature until completion.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: General Procedure for Boc Deprotection
  • Dissolution: Dissolve the N-Boc protected acylated product in DCM.

  • Deprotection: Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v in DCM).

  • Reaction: Stir the reaction at room temperature. The reaction is usually complete within 1-2 hours (monitor by TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The residue can be neutralized with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The organic layer is then dried and concentrated to yield the final deprotected product, which can be further purified if necessary.

References

Technical Support Center: Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile. This key intermediate is valuable in the development of various therapeutic agents.[1] This guide includes detailed experimental protocols, troubleshooting advice for common scale-up challenges, and frequently asked questions.

Troubleshooting and FAQs

Scaling up the synthesis of this compound can present several challenges. This section addresses potential issues in a question-and-answer format to facilitate rapid problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the scale-up of this synthesis?

A1: When scaling up, the most critical parameters to monitor are temperature control, stirring efficiency, and the rate of reagent addition. Inadequate temperature control can lead to side reactions and impurities, while inefficient stirring can result in localized concentration gradients and reduced yields.[2] The addition rate of reagents, especially in exothermic reactions, should be carefully controlled to maintain the desired reaction temperature.

Q2: I am observing a lower yield on a larger scale compared to my lab-scale experiments. What are the likely causes?

A2: A decrease in yield during scale-up can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, ensuring homogenous mixing of the reaction mixture can be challenging.[2]

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, which can lead to difficulties in dissipating heat from exothermic reactions, potentially causing product degradation.

  • Incomplete Reaction: The reaction time may need to be adjusted for larger volumes to ensure complete conversion. Monitoring the reaction progress using techniques like TLC or LC-MS is crucial.[2]

Q3: The purity of my final product is lower on a larger scale. How can I improve it?

A3: Lower purity at scale can be due to the formation of byproducts from suboptimal reaction conditions. To improve purity:

  • Ensure the purity of your starting materials and solvents, as impurities can lead to side reactions.[2]

  • Optimize the recrystallization process. The choice of solvent and the cooling rate are critical for obtaining high-purity crystals.

  • Consider a purification step prior to recrystallization, such as column chromatography, if significant impurities are present.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease reaction time and monitor progress by TLC/LC-MS.
Suboptimal temperatureEnsure precise temperature control. Use a reactor with efficient heat exchange.
Poor mixingIncrease stirring speed or use a more efficient agitator.
Product is an oil or does not precipitate SupersaturationTry seeding the solution with a small crystal of the product.
Impurities inhibiting crystallizationPurify the crude product before recrystallization.
Incorrect solvent for precipitationTest different anti-solvents on a small scale.
Formation of colored impurities Oxidation of the amino groupConduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Side reactions due to high temperatureMaintain the recommended reaction temperature and ensure even heat distribution.
Difficulty in filtering the product Very fine particlesAllow the precipitate to age and coarsen before filtration. Consider using a filter aid.
Gummy or sticky precipitateEnsure the precipitation is complete and the correct solvent is used for washing.

Experimental Protocols

The following protocol is a common method for the synthesis of this compound.

Synthesis of this compound

This synthesis is based on a modified Gewald reaction.[3][4][5]

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)
4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile178.241.78 g
Chloroacetonitrile75.500.76 g
Potassium Hydroxide (10% aqueous solution)56.11As required
Dimethylformamide (DMF)73.0920 mL
Ethanol46.07For washing and recrystallization

Procedure:

  • Suspend 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (10 mmol) in DMF (20 mL) in a suitable reaction vessel.

  • Add 10% aqueous potassium hydroxide solution (10 mmol) to the suspension at room temperature.

  • Add chloroacetonitrile (10 mmol) to the mixture and stir for 10-15 minutes at room temperature.

  • Add another portion of 10% aqueous potassium hydroxide solution (10 mmol).

  • Heat the reaction mixture to 85°C (358 K) and maintain for 6 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitate by filtration.

  • Wash the precipitate with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound. A yield of around 80% can be expected.[3]

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation - 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile - Chloroacetonitrile - KOH solution - DMF reaction 2. Reaction Setup - Suspend starting material in DMF - Add KOH and Chloroacetonitrile - Heat to 85°C for 6h reagents->reaction workup 3. Work-up - Cool to room temperature - Precipitate formation reaction->workup filtration 4. Filtration and Washing - Collect precipitate - Wash with cold ethanol workup->filtration purification 5. Purification - Recrystallize from ethanol filtration->purification product 6. Final Product - this compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield low_yield Low Yield Observed cause1 Incomplete Reaction low_yield->cause1 cause2 Suboptimal Temperature low_yield->cause2 cause3 Poor Mixing low_yield->cause3 cause4 Impure Reagents low_yield->cause4 solution1 Increase reaction time Monitor by TLC/LC-MS cause1->solution1 solution2 Precise temperature control Efficient heat exchange cause2->solution2 solution3 Increase stirring speed Use appropriate agitator cause3->solution3 solution4 Use high-purity reagents and dry solvents cause4->solution4

Caption: A troubleshooting diagram outlining potential causes and solutions for low reaction yield.

References

Technical Support Center: Functionalization of the Thieno[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the functionalization of the thieno[2,3-b]pyridine scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the thieno[2,3-b]pyridine scaffold for functionalization?

A1: The reactivity of the thieno[2,3-b]pyridine core is influenced by the existing substituents. Generally, for the 3-aminothieno[2,3-b]pyridine derivatives, the 3-amino group is a key site for modifications such as acylation.[1] Additionally, selective oxidation can be an effective route for functionalizing the bicyclic core, leading to N-oxides, S-oxides, sulfones, and halo derivatives.[2][3] For derivatives with appropriate leaving groups, positions like C4, C5, and C6 can be functionalized through cross-coupling reactions. Structure-activity relationship studies have shown that substitutions at the 4- and 6-positions can be crucial for biological activity, making them important targets for functionalization.[4]

Q2: How can I control regioselectivity during functionalization?

A2: Controlling regioselectivity is a significant challenge. The choice of reagents and reaction conditions is critical. For instance, in metal-catalyzed cross-coupling reactions, the position of the halogen or triflate leaving group will dictate the site of functionalization. For electrophilic substitution on the thiophene ring, the directing effects of existing substituents on both the thiophene and pyridine rings must be considered. In the case of oxidation, the reaction conditions can influence the outcome. For example, the choice of oxidizing agent and solvent can determine whether you get N-oxidation, S-oxidation, or other functionalizations.[2][3]

Q3: What are the common challenges in the synthesis of the initial thieno[2,3-b]pyridine scaffold?

A3: The synthesis of the thieno[2,3-b]pyridine core, often achieved through methods like the Thorpe-Ziegler or Gewald reactions, can present its own set of challenges.[5] These can include purification of intermediates, low yields due to side reactions, and the need for harsh reaction conditions. For example, the Dieckmann cyclization requires more drastic conditions than the Thorpe-Ziegler cyclization.[5] The choice of starting materials and the stability of intermediates are crucial for a successful synthesis.

Q4: Are there any specific safety precautions I should take when working with thieno[2,3-b]pyridines?

A4: The parent thieno[2,3-b]pyridine is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] It is important to handle this and its derivatives in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for any specific derivative you are working with, as functionalization can alter the toxicological properties.

Troubleshooting Guides

Low Yield in N-Acylation of 3-Aminothieno[2,3-b]pyridines
Symptom Possible Cause Suggested Solution
Low conversion to the acylated product Incomplete reaction due to insufficient reactivity of the acylating agent.Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). The reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with chloroacetyl chloride is known to proceed readily in boiling dry toluene or benzene.[1]
Steric hindrance around the amino group.Increase the reaction temperature and/or time. Consider using a stronger, non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity.
Formation of multiple products Di-acylation or side reactions with other functional groups.Use a controlled stoichiometry of the acylating agent (e.g., 1.0-1.1 equivalents). Run the reaction at a lower temperature to improve selectivity.
Product degradation The product may be unstable under the reaction conditions.Use milder reaction conditions (e.g., lower temperature, shorter reaction time). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the product is sensitive to air or moisture.
Poor Regioselectivity in Oxidation Reactions
Symptom Possible Cause Suggested Solution
Mixture of N-oxides and S-oxides The oxidizing agent is not selective.The choice of oxidizing agent is crucial. For example, m-CPBA can lead to a mixture of products. Experiment with different oxidizing agents like H2O2 in acetic acid or magnesium monoperoxyphthalate.[2][3]
Unpredictable oxidative dimerization The reaction conditions favor dimerization over simple oxidation.The solvent system can have a significant impact. Oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with NaOCl in aqueous dioxane can lead to oxidative dimerization.[2][3] Using a phase transfer catalyst in a CH2Cl2-water system might offer better control and improved yields for specific dimerization products.[2][3]
Challenges in Metal-Catalyzed Cross-Coupling Reactions
Symptom Possible Cause Suggested Solution
No reaction or low conversion Catalyst poisoning by the sulfur atom in the thiophene ring.Use a catalyst system that is more resistant to sulfur poisoning, such as palladium complexes with electron-rich, bulky phosphine ligands.
Deactivation of the catalyst.Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere.
Homocoupling of the coupling partner The rate of reductive elimination is slow compared to oxidative addition.Adjust the ligand on the metal catalyst or change the solvent to promote the desired cross-coupling pathway.

Experimental Protocols

Protocol 1: Acylation of 3-Aminothieno[2,3-b]pyridine-2-carboxamides

This protocol is adapted from the synthesis of 3-(chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides.[1]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting 3-aminothieno[2,3-b]pyridine-2-carboxamide (1.0 eq.) in dry toluene or benzene.

  • Reaction: Add chloroacetyl chloride (1.1 eq.) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the desired α-chloroacetamide as a white or pale yellow solid.

Protocol 2: Oxidative Dimerization of 3-Aminothieno[2,3-b]pyridine-2-carboxamides

This protocol is based on the hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides.[2][3]

Method A: Aqueous Dioxane

  • Preparation: Dissolve the 3-aminothieno[2,3-b]pyridine-2-carboxamide (1.0 eq.) in aqueous dioxane.

  • Reaction: Add a 10-fold excess of aqueous NaOCl solution dropwise to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a reducing agent like sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Method B: Phase Transfer Catalysis (PTC)

  • Preparation: Dissolve the 3-aminothieno[2,3-b]pyridine-2-carboxamide (1.0 eq.) and a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.) in a biphasic system of CH2Cl2 and water.

  • Reaction: Add a 10-fold excess of aqueous NaOCl solution dropwise with vigorous stirring.

  • Monitoring and Work-up: Follow the same procedure as in Method A. This method has been reported to give better yields (43-64%) compared to the aqueous dioxane method (37-55%).[2][3]

Data Summary

Table 1: Yields of Oxidative Dimerization under Different Conditions
Starting MaterialMethodYield (%)Reference
3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamidesMethod A (aq. Dioxane/NaOCl)37-55[2][3]
3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamidesMethod B (PTC, CH2Cl2/H2O/NaOCl)43-64[2][3]
Table 2: Spectroscopic Data for a Representative Oxidized Product
Compound1H NMR (DMSO-d6, δ, ppm)13C NMR (DMSO-d6, δ, ppm)IR (ν, cm-1)Reference
Dimerized Product (32a)Diastereotopic protons of OCH2 as two doublets of quartets (2J = 14.2 Hz, 3J = 6.9 Hz)Keto carbons at 197.3-197.41640-1650 (keto C=O), 1690-1695 (amide C=O)[2][3]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with 3-aminothieno[2,3-b]pyridine derivative dissolve Dissolve in appropriate dry solvent start->dissolve inert Establish inert atmosphere (N2/Ar) dissolve->inert add_reagent Add functionalizing reagent (e.g., acyl chloride) inert->add_reagent control_temp Control temperature (cool, RT, or reflux) add_reagent->control_temp monitor Monitor reaction by TLC/LC-MS control_temp->monitor quench Quench reaction monitor->quench low_conversion Low Conversion? monitor->low_conversion incomplete side_products Side Products? monitor->side_products complex mixture extract Aqueous work-up & extraction quench->extract purify Purify by chromatography or recrystallization extract->purify characterize Characterize product (NMR, MS, IR) purify->characterize low_conversion->add_reagent low_conversion->control_temp Adjust T / time side_products->add_reagent side_products->control_temp Lower T

Caption: General experimental workflow for the functionalization of thieno[2,3-b]pyridines with integrated troubleshooting steps.

regioselectivity_challenges cluster_reagents Functionalization Type cluster_positions Potential Sites scaffold N7 C6 C5 C4 S1 C2 C3 electrophilic Electrophilic Attack (e.g., Halogenation) scaffold:c3->electrophilic If C3 has -NH2 organometallic Organometallic Cross-Coupling scaffold:c4->organometallic scaffold:c6->organometallic oxidation Oxidation scaffold:n7->oxidation scaffold:s1->oxidation thiophene_ring Thiophene Ring (C2, C3) electrophilic->thiophene_ring Usually favored here depending on substituents nucleophilic Nucleophilic Attack on Substituted Scaffold pyridine_ring Pyridine Ring (C4, C5, C6) nucleophilic->pyridine_ring Requires leaving group organometallic->pyridine_ring Requires leaving group (e.g., Br, I, OTf) heteroatoms Heteroatoms (N7, S1) oxidation->heteroatoms N-oxide or S-oxide/ S,S-dioxide formation

Caption: Regioselectivity challenges in the functionalization of the thieno[2,3-b]pyridine scaffold.

troubleshooting_tree problem_node problem_node question_node question_node solution_node solution_node start Problem: Low Yield in Cross-Coupling Reaction q1 Is Starting Material Consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q3 Is Homocoupling Observed? a1_yes->q3 Potential Cause: Product Degradation or Side Reactions q2 Is Catalyst System Known to be Sulfur-Tolerant? a1_no->q2 Potential Cause: Inactive Catalyst System a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 s2 a2_yes->s2 Solution: Ensure rigorous inert conditions. Use freshly dried solvents and degas thoroughly. s1 s1 a2_no->s1 Solution: Switch to a Pd catalyst with electron-rich, bulky phosphine ligands. a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 s3 a3_yes->s3 Solution: Modify reaction conditions (solvent, temperature, ligand) to favor reductive elimination. s4 s4 a3_no->s4 Solution: Lower reaction temperature. Check for dehalogenation or other side reactions.

Caption: Troubleshooting decision tree for low yield in a cross-coupling reaction on the thieno[2,3-b]pyridine scaffold.

References

Validation & Comparative

Unveiling the Crystal Structure of a Promising Antitumor Intermediate: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the X-ray crystallography data for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, a key intermediate in the synthesis of novel antitumor drugs. By presenting its crystallographic data alongside that of related structures, this guide offers valuable insights into the structural features that may influence its biological activity.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and two alternative thieno[2,3-b]pyridine and aminothiophene derivatives. This allows for a direct comparison of their solid-state structures.

ParameterThis compound[1]3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl ester[2][3]2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile[4]
Formula C₁₀H₉N₃SC₁₇H₁₅NO₃SC₁₁H₇N₃S
Molecular Weight 203.26313.37213.26
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁/nP2₁/c
a (Å) 14.562 (3)10.8270 (4)3.8451 (1)
b (Å) 8.1252 (16)8.1912 (3)20.8901 (4)
c (Å) 16.211 (3)17.2855 (7)12.2725 (2)
β (˚) 9090.749 (2)94.952 (1)
Volume (ų) 1918.1 (7)1487.45 (10)982.10 (4)
Z 844
Temperature (K) 113293296
Radiation Mo KαMo KαCu Kα
R-factor (R₁) 0.037Not Reported0.035
wR₂ 0.101Not Reported0.102

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The general workflow for such an experiment is outlined below.

Synthesis of this compound

The title compound was synthesized by reacting 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione with chloroacetonitrile in the presence of a 10% aqueous potassium hydroxide solution in dimethylformamide (DMF). The reaction mixture was stirred at room temperature and then heated to 358 K for 6 hours. The resulting precipitate was collected by filtration.[1]

X-ray Data Collection and Structure Refinement

Single crystals of the compounds were mounted on a diffractometer. For this compound, a Rigaku Saturn CCD area detector diffractometer was used.[1] The data for the comparative compounds were collected on Bruker APEX-II D8 Venture and Bruker SMART 6000 diffractometers, respectively.[2][4]

The collected diffraction data were processed to yield the unit cell parameters and intensity data. The structures were solved using direct methods and refined by full-matrix least-squares on F². For this compound, the hydrogen atoms of the amino group were located in a difference map and refined freely.[1] In the case of 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile, hydrogen atoms were placed in calculated positions and refined using a riding model.[4]

The following diagram illustrates the logical workflow of the crystallographic data analysis process.

Crystallography_Workflow cluster_experiment Experimental cluster_analysis Data Analysis cluster_output Output Crystal Single Crystal Selection DataCollection X-ray Diffraction Data Collection Crystal->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: A logical workflow for single-crystal X-ray crystallography analysis.

Structural Insights

The crystal structure of this compound reveals a nearly planar thieno[2,3-b]pyridine ring system, with a dihedral angle of 1.38 (4)° between the thiophene and pyridine rings.[1] In the crystal, molecules are linked into layers by intermolecular N—H···N hydrogen bonds and π–π stacking interactions between adjacent pyridine and thiophene rings, with a centroid-to-centroid distance of 3.537 (3) Å.[1] These non-covalent interactions are crucial for the stability of the crystal packing and may provide insights into potential binding modes with biological targets. The planarity of the fused ring system is a common feature in many biologically active molecules, facilitating intercalation with DNA or binding to flat receptor surfaces.[5] The presence of both hydrogen bond donors (amino group) and acceptors (nitrile and pyridine nitrogen atoms) suggests the potential for specific interactions within a biological environment.

References

Comparative Biological Activity of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile core structure is a "privileged scaffold" in medicinal chemistry, serving as a versatile starting point for the development of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, with anticancer and antimicrobial properties being the most prominent. This guide provides a comparative overview of the biological performance of these derivatives, supported by experimental data, detailed protocols, and illustrations of the key signaling pathways involved.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes in cellular signaling pathways that are often dysregulated in cancer.

Comparative Cytotoxicity Data

The following tables summarize the in vitro anticancer activity of various thieno[2,3-b]pyridine derivatives, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.

Table 1: Cytotoxicity of Thieno[2,3-b]pyridine Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 / GI50 (µM)Reference
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideMDA-MB-231 (Breast)2.082 (48h)[1]
MCF-7 (Breast)2.053 (48h)[1]
3-amino-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideMDA-MB-231 (Breast)-[2]
HCT-116 (Colon)-[2]
5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides (general series)NCI-60 PanelLow nanomolar range[3]
Compound 17d (3-methoxyphenylcarboxamide derivative)MDA-MD-435 (Melanoma)0.023[3]
MDA-MB-468 (Breast)0.046[3]
Ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates (Compound 3b, phenol moiety)CCRF-CEM (Leukemia)2.580[4][5]
CEM/ADR5000 (Multidrug-resistant Leukemia)4.486[4][5]
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMDA-MB-435 (Melanoma)GP = -31.02%[6]
4-amino-5-methyl-2-(phenyl)-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MCF-7 (Breast)0.013[7]
MDA-MB-231 (Breast)0.056[7]
4-amino-5-methyl-2-(4-methoxyphenyl)-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 3)MCF-7 (Breast)0.023[7]

GP: Growth Percent. A value of -31.02% indicates a lethal effect on the cancer cells.

Key Signaling Pathways in Anticancer Activity

The anticancer effects of these thieno[2,3-b]pyridine derivatives are often attributed to their ability to inhibit specific enzymes, thereby disrupting critical signaling pathways that promote cancer cell proliferation, survival, and metastasis.

Phosphoinositide-Specific Phospholipase C (PI-PLC) Pathway

Several thieno[2,3-b]pyridine derivatives have been identified as inhibitors of phosphoinositide-specific phospholipase C (PI-PLC).[1] PI-PLC is a key enzyme in the phosphoinositide signaling pathway, which is frequently overactive in cancer.[8][9] By hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), PI-PLC triggers a cascade of events that can lead to cell proliferation, differentiation, and migration.[10] Inhibition of PI-PLC can thus halt these processes.

PI_PLC_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PLC PI-PLC RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Inhibitor Thieno[2,3-b]pyridine Derivative Inhibitor->PLC Inhibits

PI-PLC Signaling Pathway Inhibition.
Tyrosyl-DNA Phosphodiesterase 1 (TDP1) DNA Repair Pathway

Some thieno[2,3-b]pyridine derivatives have been shown to inhibit Tyrosyl-DNA Phosphodiesterase 1 (TDP1), an enzyme crucial for the repair of DNA damage caused by topoisomerase I (Top1) inhibitors.[4][11][12] By inhibiting TDP1, these compounds can enhance the efficacy of Top1-targeted chemotherapies. TDP1 is responsible for removing the covalent complex that forms between Top1 and DNA, which is a necessary step in the DNA repair process.[3][13]

TDP1_Pathway Top1 Topoisomerase I (Top1) Inhibitor (e.g., Camptothecin) DNA_Damage Top1-DNA Covalent Complex (DNA Damage) Top1->DNA_Damage Induces TDP1 TDP1 DNA_Damage->TDP1 Recruits Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Leads to Repair DNA Repair TDP1->Repair Mediates Inhibitor Thieno[2,3-b]pyridine Derivative Inhibitor->TDP1 Inhibits

TDP1 DNA Repair Pathway Inhibition.
Heat Shock Protein 90 (Hsp90) Chaperone Pathway

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression.[14][15] Hsp90 inhibitors, including some thieno[2,3-b]pyridine derivatives, can lead to the degradation of these client proteins, thereby simultaneously blocking multiple signaling pathways essential for cancer cell survival and proliferation.[5][16][17]

Hsp90_Pathway Hsp90 Hsp90 Client_Proteins Client Oncoproteins (e.g., Akt, Raf-1, HER2) Hsp90->Client_Proteins Binds to Degradation Ubiquitination & Proteasomal Degradation Hsp90->Degradation Leads to (when inhibited) Folding Proper Folding & Stability Client_Proteins->Folding Leads to Signaling Pro-Survival Signaling Folding->Signaling Enables Degradation->Signaling Blocks Inhibitor Thieno[2,3-b]pyridine Derivative Inhibitor->Hsp90 Inhibits MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add serially diluted compounds Incubate_24h_1->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize formazan crystals Incubate_2_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

References

Comparative Analysis of Thieno[2,3-b]pyridines: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various thieno[2,3-b]pyridine analogs, offering insights into the structural modifications that govern their potency and selectivity against different biological targets. The information presented herein is compiled from recent studies and is intended to aid in the rational design of new therapeutic agents.

Anticancer Activity

Thieno[2,3-b]pyridines have been extensively investigated for their potential as anticancer agents, demonstrating efficacy against a range of cancer cell lines, including those resistant to current therapies.[1][2][3] The primary mechanisms of action appear to involve the inhibition of various kinases and enzymes crucial for cancer cell proliferation and survival.[4][5][6]

Targeting Tyrosyl-DNA Phosphodiesterase 1 (TDP1)

A notable strategy in cancer therapy is to enhance the efficacy of existing chemotherapeutic agents. Certain thieno[2,3-b]pyridine derivatives have been shown to sensitize cancer cells to topoisomerase I (TOP1) inhibitors like topotecan by inhibiting the DNA repair enzyme TDP1.[1]

Key SAR Observations for TDP1 Inhibition:

  • Lipophilic Groups: The introduction of large, lipophilic groups at the R1 position (fused to the pyridine ring) generally improves TDP1 inhibitory activity.[1]

  • Aryl Carboxamide Substitution: Modifications at the R2 position of the aryl carboxamide ring influence both anti-proliferative activity and TDP1 inhibition. While para-substitution on this ring can lead to a loss of intrinsic anti-proliferative effects, it can be favorable for chemosensitizing properties.[1]

  • Phenyl and tert-Pentyl Groups: Compounds incorporating 6-phenyl and 6-tert-pentyl groups have demonstrated significant TDP1 inhibition.[1]

Compound SeriesR1 GroupR2 (Aryl Carboxamide)TDP1 Inhibition (IC50)Notes
Series 1 Large Lipophilic Groups4'-Cl or 4'-OMeSeveral compounds < 50 µMShowed promising properties as chemosensitizers.[1]
Series 2 6-tert-Pentyl or 6-PhenylVarious para-substituentsIC50 > 50 µMGenerally less potent than Series 1 for TDP1 inhibition.[1]
Inhibition of Pim-1 Kinase

Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation. Thieno[2,3-b]pyridines bearing amide or benzoyl groups at the 2-position have been investigated as Pim-1 inhibitors.[4]

Key SAR Observations for Pim-1 Inhibition:

  • The presence of a 5-bromo substituent on the thieno[2,3-b]pyridine core is a common feature in the studied series.[4]

  • The nature of the substituent on the 2-amide or 2-benzoyl group significantly impacts inhibitory activity.[4]

Compound2-SubstituentPim-1 Inhibition (IC50)
3c Amide derivative35.7 µM[4]
5b Benzoyl derivative12.71 µM[4]
3d, 3g, 6d Amide/Benzoyl derivatives> 100 µM[4]
General Anti-proliferative Activity

Several studies have focused on the broad anti-proliferative effects of thieno[2,3-b]pyridines against various cancer cell lines.[2][3]

Key SAR Observations for Anti-proliferative Activity:

  • Propyl-Aryl Group at C-5: Appending a propyl-aryl group at the C-5 position of 2-amino-3-carboxamido-thieno[2,3-b]pyridine can lead to potent compounds with IC50 values in the nanomolar range.[2]

  • Linker Type: An allylic alcohol tether between the thieno[2,3-b]pyridine core and the appended aryl group resulted in the highest activity.[2]

  • Phenol Moiety: A compound with a phenol moiety exhibited significant growth inhibitory activity against both sensitive and multidrug-resistant leukemia cells.[2]

  • Prostate cancer cell lines appear to be particularly sensitive to certain thieno[2,3-b]pyridine derivatives compared to other cancer types.[3]

Antimicrobial Activity

Thieno[2,3-b]pyridine derivatives have also demonstrated promising activity against various bacterial and fungal strains.[2]

Key SAR Observations for Antimicrobial Activity:

  • Thieno[2,3-b]pyridine-2-carboxylate Scaffold: A derivative, compound 9a, showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli.[2]

  • Compounds 3a, 5a, and 9b displayed broad-spectrum antimicrobial activity.[2]

CompoundOrganismMIC (µM)MBC (µM)
9a Staphylococcus aureus9.9[2]19.8[2]
9a Escherichia coli19.8[2]39.5[2]

Neurological and Metabolic Disorders

The versatility of the thieno[2,3-b]pyridine scaffold extends to its potential application in treating neurological and metabolic diseases.

Alzheimer's Disease

As analogs of tacrine, thieno[2,3-b]pyridine amine derivatives have been evaluated for their ability to inhibit cholinesterases, a key target in Alzheimer's disease therapy.[7]

Key SAR Observations for Cholinesterase Inhibition:

  • Specific substitution patterns on the thieno[2,3-b]pyridine amine core are crucial for potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7]

CompoundTargetIC50 (µM)
5e Acetylcholinesterase (AChE)1.55[7]
5d Butyrylcholinesterase (BChE)0.23[7]
Type 2 Diabetes Mellitus

A class of thieno[2,3-b]pyridine derivatives has been identified as inhibitors of hepatic gluconeogenesis, a promising strategy for managing type 2 diabetes.[8]

Key SAR Observations for Hepatic Gluconeogenesis Inhibition:

  • Replacement of a trifluoromethyl (CF3) group in the thienopyridine core with other substituents led to improved potency.[8]

CompoundHepatic Glucose Production Inhibition (IC50)
DMT (hit compound) 33.8 µM[8]
8e 16.8 µM[8]
9d 12.3 µM[8]

Experimental Protocols

Cell Proliferation Assay

The anti-proliferative activity of the synthesized thieno[2,3-b]pyridines was measured against various cancer cell lines, such as triple-negative breast cancer (MDA-MB-231), colorectal cancer (HCT-116), breast cancer (MCF7), and lung cancer (H460).[1] Cells were seeded in 96-well plates and treated with various concentrations of the compounds. After a specified incubation period (e.g., 72 hours), cell viability was assessed using assays such as the MTT or SRB assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated.

TDP1 Inhibition Assay

The inhibitory activity of the compounds against Tyrosyl-DNA Phosphodiesterase 1 (TDP1) was determined using a fluorescence-based assay. The assay measures the cleavage of a fluorogenic DNA substrate by the TDP1 enzyme. The reaction was initiated by the addition of the enzyme to a mixture of the substrate and the test compound. The fluorescence intensity was measured over time, and the IC50 values were calculated from the dose-response curves.[1]

Pim-1 Kinase Inhibition Assay

The inhibitory activity against Pim-1 kinase was evaluated using a kinase assay kit. The assay measures the phosphorylation of a specific substrate by the kinase in the presence of ATP. The amount of phosphorylated substrate was quantified, typically using a luminescence-based method. The IC50 values were determined by measuring the enzyme activity at various concentrations of the inhibitor.[4]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compounds were determined using broth microdilution methods according to standard guidelines. Briefly, serial dilutions of the compounds were prepared in a 96-well plate containing microbial growth medium. A standardized inoculum of the test microorganism was added to each well. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that visibly inhibited microbial growth. For MBC determination, aliquots from the wells showing no growth were plated on agar plates to determine the lowest concentration that killed 99.9% of the initial inoculum.[2]

Visualizing Molecular Interactions and Pathways

To better understand the logical relationships in the structure-activity studies and the potential mechanisms of action, the following diagrams were generated.

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Analysis Thieno[2,3-b]pyridine_Core Thieno[2,3-b]pyridine Scaffold Structural_Modifications Structural Modifications (R1, R2, etc.) Thieno[2,3-b]pyridine_Core->Structural_Modifications Biological_Activity Biological Activity (Potency, Selectivity) Structural_Modifications->Biological_Activity Influences Target_Interaction Target Interaction (Enzyme/Receptor Binding) Structural_Modifications->Target_Interaction Modifies Target_Interaction->Biological_Activity Determines

Caption: Logical flow of a structure-activity relationship study.

Experimental_Workflow Synthesis Synthesis of Thieno[2,3-b]pyridine Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Biological_Screening Biological Screening (e.g., Cell Proliferation Assay) Characterization->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Identified Hits Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Optimized Leads

Caption: General experimental workflow for drug discovery.

TDP1_Inhibition_Pathway Topotecan Topotecan (TOP1 Inhibitor) TOP1 Topoisomerase I (TOP1) Topotecan->TOP1 Inhibits DNA_Damage DNA Damage TOP1->DNA_Damage Causes TDP1 Tyrosyl-DNA Phosphodiesterase 1 (TDP1) DNA_Damage->TDP1 Activates DNA_Repair DNA Repair TDP1->DNA_Repair Mediates Apoptosis Cell Death (Apoptosis) TDP1->Apoptosis Inhibition leads to Thienopyridine Thieno[2,3-b]pyridine Inhibitor Thienopyridine->TDP1 Inhibits DNA_Repair->Apoptosis Prevents

Caption: Mechanism of chemosensitization by TDP1 inhibition.

References

A Comparative Guide to In Silico Docking Studies of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile Analogs and Related Thienopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of in silico docking studies performed on analogs of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile and other structurally related thienopyridine derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering objective comparisons of compound performance with supporting experimental data where available.

The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] In silico docking studies are crucial in the rational design and discovery of novel therapeutic agents based on this scaffold, providing insights into potential binding modes and affinities with various biological targets. This guide summarizes key findings from multiple studies to facilitate a deeper understanding of the structure-activity relationships of these compounds.

Quantitative Data Summary

The following tables summarize the quantitative data from various in silico and in vitro studies on thieno[2,3-b]pyridine derivatives, comparing their activities against different biological targets.

Table 1: Antibacterial Activity and DNA Gyrase Inhibition of Thienopyridine Analogs [3]

CompoundTarget OrganismIC50 (µM) vs. DNA Gyrase
3a Staphylococcus aureus2.26
3b Staphylococcus aureus4.50
4a Staphylococcus aureus3.69
5b Staphylococcus aureus-
6a Staphylococcus aureus-
6b Staphylococcus aureus5.95
7a Staphylococcus aureus-
9b Staphylococcus aureus5.78
12b Staphylococcus aureus4.60
14 Staphylococcus aureus-
Novobiocin (Reference) Staphylococcus aureus4.17

Table 2: Anticancer Activity of Thieno[2,3-b]pyridine Derivatives against PIM-1 Kinase [4]

CompoundTargetIC50 (µM)
5b PIM-1 Kinase0.044
8d PIM-1 Kinase0.019
10c PIM-1 Kinase0.128
13h PIM-1 Kinase0.479
15e PIM-1 Kinase0.083

Table 3: Antiproliferative Activity of Thieno[2,3-b]quinolone Derivatives [5]

CompoundCell LineGI50
17d MDA-MD-435 (Melanoma)23 nM
17d MDA-MB-468 (Breast Cancer)46 nM

Table 4: Docking Scores of Thieno[2,3-d]pyrimidine Derivatives against EGFR [6]

CompoundTargetBinding Score (kcal/mol)
Erlotinib (Reference) EGFRWT-23.94
5b EGFRWT-
TAK-285 (Reference) EGFRT790M-

Table 5: Docking Scores of 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives [7]

CompoundDocking Score (kcal/mol)
4f -10.94
4g -10.75
4h -11.12

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding.

Synthesis of this compound [1]

The synthesis of the title compound is a key step for further analog development.[1] A suspension of 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione in DMF is treated with a 10% aqueous KOH solution, followed by the addition of chloroacetonitrile at room temperature. After a brief stirring period, another portion of 10% aqueous KOH solution is added, and the mixture is heated. The product precipitates upon cooling and is collected by filtration.[1]

General Procedure for In Silico Docking Studies

While specific parameters may vary between studies, a general workflow is often followed:

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 2D structures of the thienopyridine analogs are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Molecular Docking: Docking is performed using software such as MOE (Molecular Operating Environment).[6] The co-crystallized ligand is often used to define the binding site (active site). The docking algorithm then predicts the binding conformation and affinity of the synthesized compounds.[6]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in the referenced studies.

Synthesis_Workflow start 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione reagent1 DMF, 10% aq. KOH start->reagent1 Suspend reagent2 Chloroacetonitrile reagent1->reagent2 Add intermediate Intermediate Complex reagent2->intermediate Stir heat Heat (358 K) intermediate->heat Add more KOH & Heat product This compound heat->product Cool & Filter

Caption: Synthesis of this compound.

Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation pdb Retrieve Protein Structure (PDB) prep_protein Prepare Protein (Remove water, add hydrogens) pdb->prep_protein docking Molecular Docking (e.g., MOE) prep_protein->docking draw_ligand Draw 2D Structure convert_3d Convert to 3D draw_ligand->convert_3d minimize Energy Minimization convert_3d->minimize minimize->docking analysis Analysis of Results (Binding scores, Poses) docking->analysis

Caption: General workflow for in silico molecular docking studies.

References

A Comparative Guide to Cytotoxicity Assays for Novel Thieno[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel therapeutic agents is a cornerstone of oncological research. Among the diverse heterocyclic scaffolds explored for anticancer activity, thieno[2,3-b]pyridines have emerged as a promising class of compounds. Evaluating the cytotoxic potential of these novel derivatives is a critical early step in the drug development pipeline. This guide provides a comparative overview of commonly employed in vitro cytotoxicity assays—MTT, SRB, and LDH—supported by experimental data on various thieno[2,3-b]pyridine compounds. Detailed experimental protocols and visualizations of experimental workflows and relevant signaling pathways are included to assist researchers in selecting and implementing the most appropriate assays for their screening campaigns.

Comparison of Common Cytotoxicity Assays

Choosing the right cytotoxicity assay is crucial for obtaining accurate and reproducible data. The selection depends on the compound's mechanism of action, the cell type, and the desired endpoint. Below is a comparison of three widely used colorimetric assays.

AssayPrincipleAdvantagesDisadvantages
MTT Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.- High sensitivity- Widely used and well-documented- Suitable for high-throughput screening- Can be influenced by compounds that alter cellular metabolism[1][2]- The insoluble formazan product requires a solubilization step- Can be toxic to cells
SRB Measures the total protein content of viable cells. Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the cell mass.- Less interference from compounds that affect metabolism- Simple, rapid, and cost-effective- Endpoint is stable- Less sensitive than MTT for some cell lines- Requires cell fixation, which can introduce artifacts
LDH Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that serves as an indicator of compromised cell membrane integrity.- Directly measures cytotoxicity (cell death)- Non-destructive to the remaining viable cells- Suitable for kinetic studies- Less sensitive for detecting early apoptotic events- Background LDH from serum in the culture medium can interfere

Experimental Data: Cytotoxicity of Novel Thieno[2,3-b]pyridine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various novel thieno[2,3-b]pyridine compounds against a panel of human cancer cell lines. The majority of the available data has been generated using the MTT assay.

Table 1: IC50 Values of Thieno[2,3-b]pyridine Derivatives in Prostate Cancer Cell Lines [3]

CompoundPNT1A (nM)BPH1 (nM)LNCaP (nM)C42 (nM)C42B (nM)22RV1 (nM)DU145 (nM)PC3 (nM)
DJ97 100010001001001001001000100
DJ144 1001001010101010010
DJ145 100010001001001001001000100
DJ154 1001001010101010010
DJ160 10101111101

Table 2: IC50 Values of Thieno[2,3-b]pyridine Derivatives in Leukemia Cell Lines [4][5]

CompoundCCRF-CEM (µM)CEM/ADR5000 (µM)
3a >10>10
3b 2.580 ± 0.5504.486 ± 0.286
3c >10>10
3d >10>10
3e 4.594.00

Table 3: IC50 Values of a Thieno[2,3-b]pyridine Derivative in Breast Cancer Cell Lines [6]

CompoundCell LineIC50 (µM) after 48h
Compound 1 MDA-MB-2312.082
Compound 1 MCF-72.053

Experimental Protocols

Detailed methodologies for the three key cytotoxicity assays are provided below. These protocols can be adapted for the screening of novel thieno[2,3-b]pyridine compounds.

MTT Assay Protocol

This protocol is based on the principle of reducing a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.

Materials:

  • 96-well cell culture plates

  • Novel thieno[2,3-b]pyridine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of the thieno[2,3-b]pyridine compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

SRB Assay Protocol

This protocol quantifies cell density based on the measurement of cellular protein content.

Materials:

  • 96-well cell culture plates

  • Novel thieno[2,3-b]pyridine compounds

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid solution

  • 10 mM Tris base solution (pH 10.5)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Seed and treat cells with the thieno[2,3-b]pyridine compounds as described in the MTT assay protocol.

  • After the treatment period, gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Wash the plates four times with 1% acetic acid to remove excess TCA and air-dry the plates.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air-dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Calculate the percentage of cell viability and IC50 values.

LDH Assay Protocol

This assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes.

Materials:

  • 96-well cell culture plates

  • Novel thieno[2,3-b]pyridine compounds

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Seed and treat cells with the thieno[2,3-b]pyridine compounds as described in the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the cytotoxicity of novel thieno[2,3-b]pyridine compounds.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_compounds Prepare Thieno[2,3-b]pyridine Compound Library treatment Treat Cells with Compounds (Dose-response and Time-course) prep_compounds->treatment prep_cells Culture and Seed Cancer Cell Lines (96-well plates) prep_cells->treatment assay_mtt MTT Assay (Metabolic Activity) treatment->assay_mtt assay_srb SRB Assay (Protein Content) treatment->assay_srb assay_ldh LDH Assay (Membrane Integrity) treatment->assay_ldh read_plate Measure Absorbance (Microplate Reader) assay_mtt->read_plate assay_srb->read_plate assay_ldh->read_plate calc_ic50 Calculate % Viability/ Cytotoxicity and IC50 Values read_plate->calc_ic50 compare Compare Assay Performance calc_ic50->compare

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

Apoptosis Signaling Pathway Induced by Thieno[2,3-b]pyridines

Studies have shown that some thieno[2,3-b]pyridine derivatives induce apoptosis, a form of programmed cell death, in cancer cells.[3][6] This process is often mediated by the activation of caspases, a family of cysteine proteases. The diagram below illustrates a simplified intrinsic apoptosis pathway that may be activated by these compounds, leading to the activation of executioner caspases 3 and 7.[3]

G compound Thieno[2,3-b]pyridine Compound stress Cellular Stress compound->stress bcl2 Bcl-2 Family (e.g., Bax, Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas37 Pro-Caspase-3/7 apoptosome->cas37 active_cas37 Active Caspase-3/7 (Executioner Caspases) cas37->active_cas37 apoptosis Apoptosis active_cas37->apoptosis

Caption: A simplified intrinsic apoptosis pathway potentially activated by thieno[2,3-b]pyridines.

References

A Comparative Guide to the Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary synthetic methods for obtaining 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, a key intermediate in the development of various therapeutic agents. The comparison focuses on experimental data, including reaction conditions, yields, and starting materials, to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: Thorpe-Ziegler CyclizationMethod 2: Gewald Multi-Component Reaction
Starting Materials 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione, Chloroacetonitrile2,4-Pentanedione, Malononitrile, Elemental Sulfur
Reaction Type Two-step, sequential reactionOne-pot, multi-component reaction
Solvent Dimethylformamide (DMF)Ethanol
Base/Catalyst Potassium Hydroxide (KOH)Triethylamine
Reaction Temperature 85°C (358 K)Reflux (approx. 78°C)
Reaction Time ~6.5 hours1-2 hours
Reported Yield 80%[1]Estimated 75-98% (based on analogous reactions)[2]
Purification Recrystallization from ethanolRecrystallization from ethanol

Method 1: Thorpe-Ziegler Cyclization of 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione

This method involves a two-step process starting from the pre-formed heterocyclic precursor, 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione. The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization.

Experimental Protocol

To a suspension of 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione (1.7 g, 10 mmol) in 20 ml of dimethylformamide (DMF), a 10% aqueous solution of potassium hydroxide (KOH) (5.6 ml, 10 mmol) is added, followed by the addition of chloroacetonitrile (0.8 g, 10 mmol) at room temperature. The mixture is stirred for 10-15 minutes at room temperature. Subsequently, another portion of 10% aqueous KOH solution (5.6 ml, 10 mmol) is added, and the mixture is heated to 85°C (358 K) for 6 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethanol, and then recrystallized from ethanol to yield the final product as a white solid.[1]

G cluster_0 Method 1: Thorpe-Ziegler Cyclization A 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione C S-alkylation (KOH, DMF, RT, 10-15 min) A->C B Chloroacetonitrile B->C D Intramolecular Cyclization (KOH, DMF, 85°C, 6h) C->D E This compound D->E

Thorpe-Ziegler Cyclization Workflow

Method 2: Gewald Multi-Component Reaction

The Gewald reaction is a one-pot synthesis that constructs the 2-aminothiophene ring system from a ketone, an activated nitrile, and elemental sulfur. This method is highly efficient as it combines multiple synthetic steps into a single procedure. For the synthesis of the target molecule, 2,4-pentanedione serves as the ketone component.

Experimental Protocol

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-pentanedione (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in 12 mL of ethanol. To this suspension, add triethylamine (1.0 mmol) as a catalyst. Heat the reaction mixture to reflux with constant stirring. The reaction is typically complete within 1-2 hours, and its progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to facilitate precipitation. The precipitated solid is collected by vacuum filtration and washed with cold ethanol. The crude product can be further purified by recrystallization from ethanol.

G cluster_1 Method 2: Gewald Multi-Component Reaction F 2,4-Pentanedione I One-pot Reaction (Triethylamine, Ethanol, Reflux, 1-2h) F->I G Malononitrile G->I H Elemental Sulfur H->I J This compound I->J

Gewald Reaction Workflow

Selection of Synthesis Method: A Logical Approach

The choice between the Thorpe-Ziegler and Gewald synthesis methods will depend on several factors. The following decision-making workflow can guide researchers in selecting the optimal route for their specific laboratory context.

G start Start: Synthesis of This compound q1 Is 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione readily available? start->q1 method1 Choose Method 1: Thorpe-Ziegler Cyclization q1->method1 Yes q2 Are the starting materials for the Gewald reaction (2,4-pentanedione, malononitrile, sulfur) available? q1->q2 No end Proceed with Synthesis method1->end method2 Choose Method 2: Gewald Reaction q2->method2 Yes consider_synthesis Consider synthesizing the pyridine-2-thione precursor q2->consider_synthesis No method2->end consider_synthesis->end

Decision Workflow for Synthesis Method Selection

Conclusion

Both the Thorpe-Ziegler cyclization and the Gewald multi-component reaction are effective methods for the synthesis of this compound. The Thorpe-Ziegler method is a well-documented, high-yielding two-step process that is ideal when the pyridine-2-thione precursor is readily available. In contrast, the Gewald reaction offers a more convergent and time-efficient one-pot synthesis from simple, commercially available starting materials, making it an attractive alternative for its operational simplicity and alignment with the principles of green chemistry. The final choice of method will likely be dictated by the availability of starting materials, desired reaction time, and the specific capabilities of the research laboratory.

References

A Comparative Analysis of Thieno[2,3-b]pyridines Versus Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Their structural diversity and ability to interact with a wide range of biological targets make them indispensable in the quest for novel drugs. Among these, the thieno[2,3-b]pyridine core has garnered significant attention for its broad spectrum of pharmacological activities. This guide provides an objective comparative analysis of thieno[2,3-b]pyridines against other prominent heterocyclic scaffolds—benzofurans, indoles, quinolines, and pyrimidines—supported by experimental data to inform scaffold selection in drug design and development.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a scaffold are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A comparison of the parent scaffolds reveals key differences in properties such as lipophilicity (LogP), acidity/basicity (pKa), and aqueous solubility.

PropertyThieno[2,3-b]pyridineBenzofuranIndoleQuinolinePyrimidine
Molecular Formula C₇H₅NSC₈H₆OC₈H₇NC₉H₇NC₄H₄N₂
Molecular Weight ( g/mol ) 135.19[1][2]118.13[3]117.15129.16[4]80.09[5]
LogP 1.4 (predicted for carboxamide)[6]2.67[7][8]2.142.04[9]-0.21 to 0.05[10]
pKa 4.54 (Predicted)[11]-16.2 (acidic), -2.4 (basic)4.90[9]1.58 (Strongest Basic)[10]
Water Solubility Low (derivatives)[1]534.8 mg/L (estimated)[7]3560 mg/L[12]6 g/L[9]470 g/L[10]

Comparative Biological Activity

While a direct head-to-head comparison of the biological activities of these scaffolds is challenging due to variations in experimental conditions across different studies, a summary of their reported potency ranges against key therapeutic targets provides valuable insights into their potential.

Anticancer Activity
ScaffoldTarget/Cell LineReported IC₅₀/GI₅₀ RangeKey Findings & Citations
Thieno[2,3-b]pyridine Various cancer cell lines (breast, colon, prostate)nM to µM rangeDerivatives show potent antiproliferative activity, often targeting kinases and inducing apoptosis. Some compounds exhibit low nanomolar GI₅₀ values against melanoma and breast cancer cell lines.[13][14][15]
Benzofuran Various cancer cell linesµM rangeDerivatives exhibit a wide range of anticancer activities, with some showing potent growth inhibition against renal and breast cancer cell lines.[16]
Indole Various cancer cell linesnM to µM rangeThe indole scaffold is a core component of many anticancer drugs, including vinca alkaloids. Derivatives target various pathways, including tubulin polymerization and kinase signaling.[17][18]
Quinoline Various cancer cell lines (e.g., MCF7)µM rangeQuinoline derivatives have demonstrated significant anticancer activity, with some exhibiting IC₅₀ values comparable to doxorubicin.[19]
Pyrimidine Various cancer cell linesµM rangePyrimidine-based compounds are central to many chemotherapeutic agents (e.g., 5-fluorouracil). Fused pyrimidine systems also show potent kinase inhibitory activity.[20]
Antimicrobial Activity
ScaffoldTarget OrganismReported MIC RangeKey Findings & Citations
Thieno[2,3-b]pyridine S. aureus, E. coli9.9 to 39.5 µMSome derivatives show effective antibacterial activity.[21] Thieno[2,3-b]thiophenes also exhibit potent antimicrobial effects.[22][23]
Benzofuran Bacteria and Fungi-Benzofuran derivatives are known to possess significant antibacterial and antifungal properties.
Indole Bacteria and Fungi-Indole alkaloids and synthetic derivatives exhibit a broad spectrum of antimicrobial activities.
Quinoline Bacteria and Fungi-The quinoline scaffold is the basis for many antibacterial and antifungal drugs.
Pyrimidine Bacteria and Fungi-Pyrimidine derivatives have been extensively studied for their antibacterial and antifungal potential.[24]
Kinase Inhibitory Activity
ScaffoldTarget KinaseReported IC₅₀ RangeKey Findings & Citations
Thieno[2,3-b]pyridine DRAK2, VEGFR-2, PI3KnM to µM rangeThienopyridine derivatives have been identified as potent inhibitors of various kinases, with some showing high selectivity.[25][26]
Benzofuran Various kinases-Benzofuran-containing compounds have been explored as kinase inhibitors.
Indole Various kinasesnM to µM rangeThe indole core is a key feature of many successful kinase inhibitors used in oncology (e.g., sunitinib).[18]
Quinoline Various kinases-Quinoline-based compounds are well-established kinase inhibitors.
Pyrimidine PI3K, EGFRnM to µM rangeThieno[2,3-d]pyrimidine derivatives have shown potent inhibition of PI3K and EGFR.[20]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate these scaffolds, this section includes diagrams of key signaling pathways and a generalized experimental workflow for assessing anticancer activity.

Signaling Pathways

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds & Activates PLCγ PLCγ VEGFR-2->PLCγ Activates PI3K PI3K VEGFR-2->PI3K Activates c-Src c-Src VEGFR-2->c-Src Activates MAPK MAPK PLCγ->MAPK -> ... -> AKT AKT PI3K->AKT -> Migration Migration c-Src->Migration Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

cSrc_Signaling cluster_downstream Downstream Pathways Receptor Tyrosine Kinases Receptor Tyrosine Kinases c-Src (inactive) c-Src (inactive) Receptor Tyrosine Kinases->c-Src (inactive) Integrins Integrins Integrins->c-Src (inactive) c-Src (active) c-Src (active) c-Src (inactive)->c-Src (active) Activation PI3K/AKT PI3K/AKT c-Src (active)->PI3K/AKT Ras/MAPK Ras/MAPK c-Src (active)->Ras/MAPK STAT3 STAT3 c-Src (active)->STAT3 Survival Survival PI3K/AKT->Survival Proliferation Proliferation Ras/MAPK->Proliferation Invasion Invasion STAT3->Invasion

Caption: Overview of c-Src activation and downstream signaling.

PLC_gamma_Signaling Growth Factor Receptors Growth Factor Receptors PLCγ PLCγ Growth Factor Receptors->PLCγ Activate PIP2 PIP2 PLCγ->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation

Caption: PLCγ signaling cascade.

Experimental Workflow

MTT_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Compound_Addition Add test compounds (serial dilutions) Incubation1->Compound_Addition Incubation2 Incubate (48-72h) Compound_Addition->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for an MTT anticancer assay.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[25][27][28]

Materials:

  • 96-well flat-bottom microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[27]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[27]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[27] The plate can be gently shaken to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[27]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][19][29]

Materials:

  • 96-well round-bottom microtiter plates

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, typically adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the 96-well plate. Each well should contain 50 µL of the appropriate compound concentration in the growth medium.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) with a microplate reader.

In Vitro Kinase Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of a specific protein kinase.[9][18][30]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically small (e.g., 5-10 µL).

  • Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and detect the product formed (or the remaining substrate). For the ADP-Glo™ assay, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second detection reagent is then added to convert the produced ADP back to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percent inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Conclusion

The comparative analysis of thieno[2,3-b]pyridines with other key heterocyclic scaffolds—benzofurans, indoles, quinolines, and pyrimidines—highlights the unique and valuable position of each in medicinal chemistry. While all these scaffolds have demonstrated significant potential in various therapeutic areas, thieno[2,3-b]pyridines offer a compelling profile, particularly in anticancer and kinase inhibition applications, with several derivatives exhibiting high potency.

The choice of a scaffold for a drug discovery program will ultimately depend on the specific therapeutic target, the desired physicochemical properties, and the synthetic feasibility. This guide provides a foundational dataset and standardized protocols to aid researchers in making informed decisions and to facilitate the design and development of novel and effective therapeutic agents based on these versatile heterocyclic systems. The provided signaling pathway diagrams offer a visual aid to understand the complex biological networks these compounds can modulate, further guiding rational drug design.

References

Safety Operating Guide

Proper Disposal of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (CAS No. 52505-57-4), a chemical compound utilized in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The following information is based on safety data sheets for similar chemical structures and general best practices for hazardous waste management in a laboratory setting.

Hazard Identification and Risk Assessment

  • Acute Toxicity: May be fatal if swallowed and toxic in contact with skin.[1]

  • Irritation: Can cause skin and serious eye irritation.[2][3]

  • Respiratory Issues: May cause respiratory irritation.[2][4]

A thorough risk assessment should be conducted before any handling or disposal procedures are initiated.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate personal protective equipment to prevent exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, 8-mil thickness or greater for splash protection).[5][6]
Eye Protection Safety glasses with side shields or chemical safety goggles.[4]
Skin and Body A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[5]
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it in a designated, labeled hazardous waste container.[1][7]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its contaminated waste is through an approved hazardous waste disposal facility.[1][2][7] Do not dispose of this chemical down the drain or in regular trash.

Workflow for Disposal

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Pickup A Unused/Expired Chemical (Solid) D Collect Solid Waste in Designated Container A->D B Contaminated Labware (Gloves, wipes, etc.) B->D C Empty Stock Containers E Triple Rinse Empty Container C->E G Affix Hazardous Waste Label D->G F Collect First Rinseate as Hazardous Waste E->F F->G H Store in Secondary Containment in a Ventilated Area G->H I Request Waste Pickup from EHS H->I

Caption: Workflow for the safe disposal of this compound.

Experimental Protocol for Disposal:

  • Waste Segregation:

    • Solid Waste: Collect any unused or expired this compound, as well as grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[8]

    • Contaminated Sharps: Needles, syringes, or other sharp objects contaminated with the compound must be placed in a designated sharps container labeled for hazardous chemical waste.[9]

    • Empty Containers: Original containers of the chemical must be triple-rinsed with a suitable solvent.[8] The first rinseate is considered hazardous and must be collected in a separate, labeled container for liquid hazardous waste.[8] Subsequent rinses can typically be disposed of as regular laboratory wastewater, pending institutional policies. Deface the label of the empty, rinsed container before disposal or recycling.[9]

    • Personal Protective Equipment: Used gloves and disposable lab coats should be collected in a designated container for hazardous solid waste.[9] Do not reuse disposable gloves.[6]

  • Waste Container Management:

    • Labeling: All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and the specific hazard warnings (e.g., "Toxic").[8]

    • Closure: Keep waste containers securely closed at all times, except when adding waste.[8]

    • Incompatibilities: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[1][7]

  • Storage:

    • Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.[1]

    • Utilize secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.[8]

  • Disposal Pickup:

    • Once a waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

Regulatory Compliance

Disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste.[10] Consult your institution's EHS department for specific guidance and to ensure adherence to all legal requirements.

By following these procedures, researchers and laboratory professionals can handle and dispose of this compound in a manner that prioritizes safety, health, and environmental responsibility.

References

Essential Safety and Operational Guidance for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile was not located. The following guidance is based on the safety information for structurally similar compounds, such as 3-aminopyridine and 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, as well as established best practices for handling laboratory chemicals. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and procedures.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring personal safety and proper disposal of chemical waste.

Hazard Summary

Based on data from similar compounds, this compound is anticipated to have the following hazard classifications:

  • Acute Toxicity, Oral (Harmful): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The minimum required PPE for handling this compound is outlined below. For tasks with a higher risk of exposure, such as handling large quantities or generating aerosols, enhanced protection may be necessary.

Protection Type Specific Recommendations Rationale
Hand Protection Disposable nitrile gloves are the minimum requirement. For prolonged contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[3][4][5][6]Nitrile gloves offer good resistance to a variety of chemicals and provide a barrier against skin contact.[4][6] Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged.[3]
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[5] Chemical splash goggles are required when there is a risk of splashing.[5] A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a high splash potential.To protect the eyes from splashes and airborne particles of the chemical, which can cause serious irritation.[1][2]
Skin and Body Protection A laboratory coat must be worn at all times.[5][7] Long pants and closed-toe shoes are also mandatory.[5][7] For tasks with a high risk of splashing, consider a chemically resistant apron.To protect the skin from accidental contact and contamination of personal clothing.[2]
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or volatile solutions.[2][8] If a fume hood is not available and there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used after a formal respiratory protection program has been implemented.To prevent inhalation of dust or aerosols, which may be harmful.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for minimizing risk.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data (or analogous compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe Understand Hazards prep_workspace Prepare Work Area (Fume Hood) prep_ppe->prep_workspace Ensure Safety handle_weigh Weigh Solid Compound prep_workspace->handle_weigh Begin Work handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate Complete Experiment cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe Final Steps

Figure 1. A stepwise workflow for the safe handling of this compound.

Disposal Plan

Proper chemical waste disposal is crucial to protect the environment and comply with regulations.

Waste Type Disposal Procedure Container
Solid Waste Collect all solid waste contaminated with the compound, including unused chemical, contaminated filter paper, and weighing boats.Clearly labeled, sealed, and puncture-resistant waste container.
Liquid Waste Collect all liquid waste containing the compound, including reaction mixtures and solvent rinses. Do not pour down the drain.Clearly labeled, sealed, and chemically compatible waste container.
Contaminated Sharps Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.Puncture-proof sharps container.
Contaminated PPE Disposable gloves, bench paper, and other contaminated disposable items.Labeled hazardous waste bag or container.

All waste containers must be clearly labeled with the full chemical name and associated hazards. Follow your institution's specific hazardous waste disposal procedures.

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

Emergency_Response cluster_exposure Exposure Response cluster_spill Spill Response exp_skin Skin Contact: Immediately wash with soap and water for 15 minutes. seek_medical Seek Immediate Medical Attention exp_skin->seek_medical exp_eye Eye Contact: Immediately flush with water for 15 minutes, holding eyelids open. exp_eye->seek_medical exp_inhalation Inhalation: Move to fresh air. exp_inhalation->seek_medical exp_ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. exp_ingestion->seek_medical spill_evacuate Evacuate Immediate Area spill_notify Notify Supervisor and EHS spill_evacuate->spill_notify spill_contain Contain Spill with Absorbent Material spill_notify->spill_contain spill_cleanup Clean Up with Appropriate PPE spill_contain->spill_cleanup

Figure 2. Immediate actions to take in the event of an exposure or spill.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.